2-Hydroxymethylene ethisterone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H28O3 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/b14-13+/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
FYEOMZSZJFOTGQ-VCWQTQNQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)/C(=C/O)/C[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Physicochemical Data
2-Hydroxymethylene ethisterone, a significant metabolite of the synthetic steroid Danazol, is a key compound of interest in steroid chemistry and pharmacology.[1][2][3][4] Its chemical structure is derived from ethisterone with the addition of a hydroxymethylene group at the C2 position. This modification significantly influences its biological activity profile compared to its parent compounds.
Below is a summary of its fundamental physicochemical properties:
| Property | Value | Source |
| Chemical Formula | C22H28O3 | PubChem |
| Molecular Weight | 340.46 g/mol | PubChem, Santa Cruz Biotechnology |
| CAS Number | 2787-02-2 | PubChem, Santa Cruz Biotechnology |
| IUPAC Name | (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one | Pharmaffiliates |
| Synonyms | 17-Ethynyl-2-(hydroxymethylene)-testosterone | Pharmaffiliates |
| Appearance | Pale Yellow Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Biosynth |
Synthesis and Metabolism
This compound is primarily formed in the body through the hepatic metabolism of Danazol.[1][5] The synthesis of ethisterone, a precursor, can be achieved from 4-androstenedione (4AD) through a two-step reaction involving etherification and ethynylation followed by hydrolysis and refinement.[6] A detailed protocol for the synthesis of Danazol and its intermediates from androstenedione has also been described, involving steps such as 3-position enol etherification, 17-position carbonyl ethynylation, 3-position hydrolysis, 2-position hydroxymethylation, and oximation.[7]
The metabolic conversion of Danazol to its metabolites is a key aspect of its pharmacological profile. The metabolic pathway can be visualized as follows:
Caption: Metabolic pathway of Danazol.
Biological Activity and Mechanism of Action
While Danazol exhibits a complex pharmacological profile including androgenic, progestogenic, and antiestrogenic activities, its metabolite, this compound, displays a distinct and attenuated biological activity.[4][8]
3.1. Endocrine Activity
A pivotal study on the biological activity of Danazol metabolites revealed that 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one, the major metabolite, and other isolated metabolites did not possess pituitary inhibiting activity comparable to the parent drug, Danazol.[1][2]
Furthermore, in an in vitro study investigating the effects on human endometrial cells, 2-hydroxymethyl ethisterone, along with ethisterone and gestrinone, did not cause significant suppression of cell growth. This is in stark contrast to Danazol and testosterone, which both demonstrated a significant inhibitory effect.[4] This suggests that the 2-hydroxymethylene modification may reduce the direct antiproliferative effects on endometrial tissue observed with Danazol.
3.2. Receptor Binding Profile
Detailed quantitative data on the specific binding affinity of this compound to androgen and progesterone receptors is not extensively available in the public domain. However, information on the parent compounds provides context. Danazol itself binds to androgen, progesterone, and glucocorticoid receptors.[9] Ethisterone, another metabolite of Danazol, is known to have weak progestogenic and androgenic activity.[8] The lack of significant endometrial cell growth suppression by 2-hydroxymethyl ethisterone suggests a potentially lower affinity for or different functional activity at these steroid receptors compared to Danazol.
The following diagram illustrates the general mechanism of steroid hormone action, which is relevant for understanding the potential pathways of this compound.
Caption: General steroid hormone signaling pathway.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis and biological evaluation of this compound are limited. However, general methodologies for steroid analysis and synthesis can be adapted.
4.1. Synthesis of Ethisterone (Precursor)
A general method for the synthesis of ethisterone from 4-androstenedione (4AD) involves:
-
Etherification: 4AD is reacted with triethyl orthoformate in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., absolute ethanol).[6]
-
Ethynylation: The resulting enol ether is then reacted with acetylene in the presence of a strong base (e.g., potassium hydroxide) in a solvent like tetrahydrofuran.[6][7]
-
Hydrolysis: The protective ether group is removed by acid hydrolysis to yield the final product.[6]
-
Purification: The crude product is purified by recrystallization.
4.2. In Vitro Endometrial Cell Growth Assay
The following is a generalized protocol based on the study by Chwalisz et al. (1991), which can be adapted to study the effects of this compound:
-
Cell Culture: Human endometrial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are treated with various concentrations of the test compound (this compound), a positive control (e.g., Danazol or testosterone), and a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).
-
Assessment of Cell Growth: Cell proliferation can be measured using various methods, such as:
-
MTT Assay: To assess cell viability and metabolic activity.
-
BrdU Incorporation Assay: To measure DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and statistical analysis is performed to determine significance.
The workflow for such an experiment can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation, synthesis, and biological activity of five metabolites of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danazol - Wikipedia [en.wikipedia.org]
- 4. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 7. CN104086619A - Preparation method of danazol - Google Patents [patents.google.com]
- 8. Ethisterone - Wikipedia [en.wikipedia.org]
- 9. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylene Ethisterone from Ethisterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxymethylene ethisterone, a derivative of the synthetic progestin ethisterone. This document details the chemical transformation, including the underlying reaction mechanism, a detailed experimental protocol, and relevant quantitative data. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.
Introduction
Ethisterone, also known as 17α-ethynyltestosterone, is a first-generation progestin that has been historically used in the management of various gynecological disorders. Chemical modification of the steroid nucleus is a common strategy to modulate the biological activity, pharmacokinetic properties, and therapeutic profile of steroidal drugs. The introduction of a hydroxymethylene group at the C-2 position of the ethisterone scaffold results in this compound, a compound of interest for further biological evaluation and as a potential intermediate in the synthesis of more complex steroid derivatives.
This guide focuses on the chemical synthesis of this compound from its parent compound, ethisterone, via a base-catalyzed formylation reaction.
Synthesis Pathway
The synthesis of this compound from ethisterone is achieved through a one-step formylation reaction. This reaction introduces a formyl group (-CHO) at the C-2 position of the steroid's A-ring, which exists in equilibrium with its more stable enol tautomer, the hydroxymethylene group (-CHOH).
Reaction Mechanism
The reaction proceeds via a base-catalyzed Claisen-type condensation. The mechanism can be summarized as follows:
-
Enolate Formation: A strong base, typically a sodium alkoxide such as sodium methoxide, abstracts an acidic α-proton from the C-2 position of the ethisterone molecule. This results in the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formylating agent, which is typically an excess of ethyl formate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate collapses with the elimination of an ethoxide ion, yielding the β-keto aldehyde. This product, 2-formylethisterone, readily tautomerizes to the more stable enolic form, this compound.
The overall reaction is driven to completion by the use of an excess of the formylating agent and the formation of the stable enolate of the product.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from ethisterone, based on established methods for the formylation of 3-keto steroids.
Materials:
-
Ethisterone (17α-ethynyltestosterone)
-
Ethyl formate (freshly distilled)
-
Sodium methoxide
-
Anhydrous benzene or toluene
-
Anhydrous ether
-
Ice
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol or other suitable solvent for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, a suspension of sodium methoxide in anhydrous benzene is prepared under a nitrogen atmosphere.
-
Addition of Ethisterone: A solution of ethisterone in anhydrous benzene is added dropwise to the stirred suspension of sodium methoxide.
-
Addition of Formylating Agent: An excess of freshly distilled ethyl formate is then added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours until completion.
-
Work-up:
-
The reaction mixture is cooled in an ice bath.
-
Ice-cold water is carefully added to the flask to quench the reaction.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with ether.
-
The combined organic layers are washed with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with water until neutral.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to afford the pure product as a crystalline solid.
-
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethisterone | C₂₁H₂₈O₂ | 312.45 | 274-276 |
| This compound | C₂₂H₂₈O₃ | 340.46 | Not specified |
Note: The melting point of the product should be determined experimentally and may vary depending on purity.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound from Ethisterone.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis of this compound from ethisterone. The described formylation reaction is a robust and efficient method for the introduction of a C-2 hydroxymethylene group onto the steroid A-ring. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and development of novel steroidal compounds. Further characterization and biological evaluation of this compound are warranted to explore its potential as a therapeutic agent or a versatile synthetic intermediate.
2-Hydroxymethylene ethisterone as a danazol metabolite
An In-depth Technical Guide on 2-Hydroxymethylene Ethisterone as a Danazol Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danazol, a synthetic steroid derived from ethisterone, is utilized in the treatment of various medical conditions, most notably endometriosis and hereditary angioedema. Its clinical efficacy is governed by a complex pharmacological profile that includes the modulation of multiple endocrine pathways. The biotransformation of danazol is extensive, primarily occurring in the liver, leading to a variety of metabolites that contribute to its overall activity and clearance. Among these are ethisterone and its hydroxylated derivatives. This technical guide focuses on this compound and its closely related isomers, which are key products of danazol's metabolic pathway. We will provide a detailed overview of the metabolic transformation, analytical methodologies for detection and quantification, and the biological activities associated with these metabolites, supported by experimental data and protocols.
Introduction to Danazol Metabolism
Danazol (17α-pregna-2,4-dien-20-yno[2,3-d]-isoxazol-17β-ol) is well-absorbed orally and undergoes rapid and extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes such as CYP3A4.[1] The biotransformation involves the opening of the isoxazole ring, leading to the formation of its two principal and most studied metabolites: ethisterone (17α-ethynyltestosterone) and 2-hydroxymethyl ethisterone.[2]
It is critical to distinguish between two closely named compounds:
-
This compound: (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one.
-
2-hydroxymethyl ethisterone: Often specified as 2α-hydroxymethyl ethisterone, this is a more commonly cited major metabolite in scientific literature.[3]
While this guide addresses the user-specified "this compound," much of the existing research has focused on "2-hydroxymethyl ethisterone." Further research has identified a broader spectrum of metabolites, including additional mono- and di-hydroxylated derivatives and their sulfate conjugates, indicating a complex metabolic fate.[4]
Metabolic Pathway of Danazol
The primary metabolic cascade begins with the cleavage of the isoxazole moiety of danazol to yield ethisterone. Subsequently, ethisterone undergoes hydroxylation to form 2-hydroxymethyl ethisterone. This metabolite can exist in two stereoisomeric forms.[3] Further oxidative metabolism leads to a variety of other hydroxylated products.
References
chemical structure and stereochemistry of 2-Hydroxymethylene ethisterone
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Hydroxymethylene Ethisterone
Introduction
This compound is a synthetic steroidal compound derived from ethisterone, a progestin. It is recognized as an intermediate in the synthesis of other complex steroids and has been identified as a metabolite of the drug Danazol.[1][2][3] This document provides a detailed overview of its chemical structure, stereochemical configuration, and physicochemical properties, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a derivative of the androstane steroid nucleus, characterized by the introduction of a hydroxymethylene group at the C2 position of the A-ring of ethisterone.
Systematic Name (IUPAC): (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[4]
Synonyms:
The fundamental structure is depicted below.
Stereochemistry
The stereochemistry of this compound is complex, featuring multiple chiral centers inherent to the steroid framework. The specific spatial arrangement of atoms is critical for its biological activity. The IUPAC name defines the absolute configuration at six stereocenters: C8, C9, C10, C13, C14, and C17.
The stereochemical configuration is as follows:
-
C8: R configuration
-
C9: S configuration
-
C10: R configuration
-
C13: S configuration
-
C14: S configuration
-
C17: R configuration
The InChI string InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 further confirms this stereochemical assignment.[4] The hydroxymethylene group at C2 introduces the potential for E/Z isomerism. The IUPAC name (2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)... suggests the E-isomer is a defined form of this compound.[7]
Physicochemical and Analytical Data
Quantitative data for this compound is primarily based on computational models and supplier specifications. Detailed experimental spectroscopic data is not widely published.
| Property | Value | Source |
| CAS Number | 2787-02-2 | [1][4][6] |
| Molecular Formula | C₂₂H₂₈O₃ | [1][2][4] |
| Molecular Weight | 340.46 g/mol | [1][2][6] |
| Exact Mass | 340.20384475 Da | [4] |
| Appearance | Pale Yellow Solid | [5] |
| Purity (HPLC) | >95% | [7] |
| XLogP3 (Computed) | 3.9 | [4] |
| Polar Surface Area | 57.5 Ų | [4] |
| Storage Temperature | 2°C - 8°C | [2][5] |
Experimental Protocols
Conceptual Synthesis Workflow
The synthesis would likely involve the reaction of ethisterone with a formylating agent, such as ethyl formate, in the presence of a strong base (e.g., sodium methoxide) to introduce the hydroxymethylene group at the C2 position, which is alpha to the C3 ketone.
Structural Characterization
Standard analytical techniques are employed to confirm the structure and purity of steroidal compounds. While specific datasets for this molecule are scarce in literature, a typical characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of substituents. The signals from the hydroxymethylene group (-CH=OH) and the absence of one of the C2 protons would be key indicators.[6] While data for the title compound is not found, ¹H NMR data for the parent compound, ethisterone, is available for comparison.[8]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
-
Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH), ketone (C=O), alkyne (C≡C), and alkene (C=C) groups.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[7]
-
X-ray Crystallography: This technique would provide unambiguous proof of the three-dimensional structure and absolute stereochemistry.[9][10] However, no published crystal structure for this compound was identified in the initial search.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 3. This compound | 2787-02-2 | Benchchem [benchchem.com]
- 4. This compound | C22H28O3 | CID 102328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Ethisterone(434-03-7) 1H NMR [m.chemicalbook.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxymethylene Ethisterone: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxymethylene ethisterone, a synthetic steroid structurally derived from ethisterone and related to danazol, is a molecule of interest in endocrine pharmacology. While direct experimental data on its mechanism of action are limited, its chemical structure provides a strong basis for predicting its biological activities. This guide synthesizes information from related compounds to propose a multi-faceted mechanism of action for this compound, centered on its interactions with steroid hormone receptors and potential modulation of steroidogenesis. This document outlines the inferred signaling pathways, provides detailed hypothetical experimental protocols for its characterization, and presents expected quantitative data in a structured format to guide future research.
Introduction
This compound (CAS 2787-02-2), also known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one or 17-Ethynyl-2-(hydroxymethylene)-testosterone, is a synthetic steroid. It is recognized as a derivative of both ethisterone and danazol, suggesting a complex pharmacological profile. Ethisterone is a first-generation progestin with some androgenic properties. Danazol exhibits a multifaceted mechanism of action, including weak androgenic and progestogenic activities, as well as the ability to inhibit steroidogenesis. The addition of a 2-hydroxymethylene group to the A-ring of the steroid nucleus, a modification also present in the anabolic-androgenic steroid oxymetholone, is known to significantly influence biological activity.
This guide provides a comprehensive overview of the predicted mechanism of action of this compound based on structure-activity relationships of these related compounds.
Inferred Mechanism of Action
The mechanism of action of this compound is likely multifaceted, primarily involving interactions with the progesterone receptor (PR) and the androgen receptor (AR). It may also exhibit inhibitory effects on key enzymes involved in steroid biosynthesis.
Interaction with Steroid Hormone Receptors
Based on its structural similarity to ethisterone and oxymetholone, this compound is predicted to be a ligand for both the progesterone and androgen receptors.[1][2]
-
Progestogenic Activity: The ethisterone backbone suggests that the compound will bind to and act as an agonist at the progesterone receptor. This interaction would initiate a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.
-
Androgenic/Anabolic Activity: The 17α-ethynyltestosterone structure and the presence of the 2-hydroxymethylene group, similar to oxymetholone, suggest an affinity for the androgen receptor.[3] Binding to the AR would trigger a similar cascade of events, leading to the regulation of androgen-responsive genes. The 2-hydroxymethylene modification may influence the anabolic-to-androgenic activity ratio.
Potential Inhibition of Steroidogenesis
The classification of this compound as a danazol derivative suggests it may share danazol's ability to inhibit various enzymes in the steroidogenic pathway.[4] This could include enzymes such as those in the cytochrome P450 family responsible for the synthesis of estrogens and androgens.
Signaling Pathways
The predicted interactions of this compound with the progesterone and androgen receptors would modulate their respective signaling pathways.
Caption: Predicted signaling pathway of this compound via Progesterone and Androgen Receptors.
Quantitative Data Summary
While no specific quantitative data for this compound is publicly available, the following table outlines the expected data points and their significance, with example values from related compounds for context.
| Parameter | Receptor/Enzyme | Expected Value (Hypothetical) | Significance | Reference Compound Data (for context) |
| Binding Affinity (Ki) | Progesterone Receptor | 1-10 nM | High affinity suggests potent progestogenic activity. | Ethisterone: ~44% of progesterone's affinity[2] |
| Androgen Receptor | 10-100 nM | Moderate affinity suggests androgenic/anabolic effects. | Oxymetholone: Low affinity for SHBG[1] | |
| Functional Activity (EC50) | Progesterone Receptor | 0.1-1 nM | Potent agonist activity. | - |
| Androgen Receptor | 1-10 nM | Potent agonist activity. | - | |
| Enzyme Inhibition (IC50) | Aromatase (CYP19A1) | 1-10 µM | Potential for anti-estrogenic effects via inhibition of estrogen synthesis. | Danazol: Inhibits multiple steroidogenic enzymes[4] |
| 17α-hydroxylase (CYP17A1) | 1-10 µM | Potential to reduce androgen and estrogen synthesis. | Danazol: Inhibits multiple steroidogenic enzymes[4] |
Experimental Protocols
The following are detailed, standardized protocols that could be employed to experimentally determine the mechanism of action of this compound.
Steroid Receptor Binding Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the progesterone and androgen receptors.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Utilize cell lines engineered to express high levels of the human progesterone receptor (e.g., T47D cells) or androgen receptor (e.g., LNCaP cells), or use purified recombinant receptor protein.
-
Radioligand: Use a high-affinity radiolabeled ligand for each receptor, such as [³H]-promegestone (R5020) for the PR and [³H]-dihydrotestosterone (DHT) for the AR.
-
Competition Assay: In a multi-well plate format, incubate a fixed concentration of the receptor preparation and the radioligand with a range of concentrations of this compound (and a known competitor as a positive control).
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Reporter Gene Assays for Functional Activity
This protocol outlines a method to assess the functional agonist or antagonist activity of this compound at the progesterone and androgen receptors.[5][6]
Workflow Diagram:
Caption: Workflow for a steroid hormone receptor reporter gene assay.
Methodology:
-
Cell Culture and Transfection: Use a suitable mammalian cell line (e.g., HEK293 or HeLa) that has low endogenous steroid receptor activity. Co-transfect the cells with an expression vector for the full-length human PR or AR, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the respective hormone response element (PRE or ARE).
-
Compound Treatment: Plate the transfected cells and, after allowing them to adhere, treat them with a range of concentrations of this compound. For antagonist testing, co-treat with a known agonist (e.g., progesterone for PR, DHT for AR).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Steroidogenesis Enzyme Inhibition Assays
This protocol describes an in vitro assay to evaluate the inhibitory potential of this compound on key steroidogenic enzymes like aromatase (CYP19A1).[7]
Workflow Diagram:
Caption: Workflow for an in vitro steroidogenesis enzyme inhibition assay.
Methodology:
-
Enzyme Source: Use a source of the target enzyme, such as human placental microsomes for aromatase or recombinant human enzymes expressed in a suitable system.
-
Substrate: Use a known substrate for the enzyme, for example, [³H]-androstenedione for the aromatase assay.
-
Inhibition Assay: In a reaction mixture containing the enzyme source and cofactors (e.g., NADPH for cytochrome P450 enzymes), add the substrate and varying concentrations of this compound.
-
Incubation and Termination: Incubate at 37°C for a defined period. Terminate the reaction by adding a solvent like ice-cold acetonitrile.
-
Product Measurement: Measure the formation of the product. For the aromatase assay, this is often done by measuring the amount of ³H₂O released during the aromatization of [³H]-androstenedione. Alternatively, the steroid products can be extracted and quantified by HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
While this compound remains a compound with a largely uncharacterized pharmacological profile, its structural relationship to ethisterone, oxymetholone, and danazol provides a solid foundation for predicting its mechanism of action. It is hypothesized to be a dual agonist of the progesterone and androgen receptors, with the potential to also inhibit steroidogenesis. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Further research is warranted to elucidate the precise molecular interactions and therapeutic potential of this synthetic steroid.
References
- 1. Oxymetholone - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. swolverine.com [swolverine.com]
- 4. Danazol: a synthetic steroid | Pharmacology Mentor [pharmacologymentor.com]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 7. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Ethisterone Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, a synthetic progestogen, was a pioneering molecule in the field of steroid chemistry as the first orally active progestin.[1] While its clinical use has been largely superseded by newer agents, the ethisterone scaffold remains a fertile ground for the development of novel therapeutic agents with a wide spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the biological activities of ethisterone derivatives, focusing on their progestogenic, androgenic, anti-androgenic, and burgeoning anticancer properties. We will delve into the quantitative data, experimental methodologies, and underlying signaling pathways that define the therapeutic potential of these compounds.
Pharmacodynamics of Ethisterone
Ethisterone primarily functions as an agonist of the progesterone receptor (PR), exhibiting approximately 44% of the binding affinity of endogenous progesterone.[3] This interaction is responsible for its progestogenic effects, which historically were harnessed for treating gynecological disorders.[1] However, ethisterone also possesses weak androgenic activity due to its structural similarity to testosterone.[3] This cross-reactivity with the androgen receptor (AR) has been a significant factor in its clinical profile and a key consideration in the development of its derivatives.[3]
Biological Activities of Ethisterone Derivatives
Chemical modifications to the ethisterone backbone have yielded a diverse array of derivatives with tailored biological activities, ranging from enhanced progestogenic effects to potent, targeted anticancer action.
Progestogenic and Androgenic/Anti-androgenic Activity
Derivatives of ethisterone, most notably norethisterone (a 19-nortestosterone derivative), have been central to the development of hormonal contraceptives.[4] Structural modifications can significantly alter the balance between progestogenic and androgenic activity. For instance, while ethisterone has a more pronounced androgenic effect at equivalent progestogenic doses compared to norethisterone, its overall androgenic activity is considered weak.[3]
Interestingly, some derivatives exhibit paradoxical effects. The 5α-reduced metabolite of ethisterone, 5α-dihydroethisterone, shows diminished androgenic activity. Furthermore, ethisterone itself has demonstrated anti-androgenic properties when administered with dihydrotestosterone (DHT) in animal models.[3] This highlights the potential to engineer ethisterone derivatives with specific anti-androgenic profiles, which could be beneficial in conditions like prostate cancer.[5]
Anticancer Activity: A New Frontier
Recent research has unveiled the significant potential of ethisterone derivatives as anticancer agents, particularly in the context of melanoma.[6] Thiazole-fused ethisterone derivatives have emerged as potent cytotoxic agents against various human melanoma cell lines.[2] These compounds have been shown to induce apoptosis and cause G2/M phase cell cycle arrest.[2]
The antimelanoma and antimetastatic properties of these derivatives are thought to be mediated through the disruption of the actin cytoskeleton and potential targeting of the mTORC2 signaling pathway.[2] The lead compounds from these studies have not only shown efficacy in vitro but have also demonstrated significant tumor growth reduction in preclinical mouse melanoma models with a favorable safety profile.[2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the cytotoxic and receptor binding activities of various ethisterone derivatives.
Table 1: Cytotoxic Activity of Thiazole-Fused Ethisterone Derivatives against Melanoma Cell Lines (IC50 in µM)
| Compound | B16F10 (Murine) | SK-MEL-25 (Human) | SK-MEL-28 (Human) | LOX IMVI (Human) |
| E2 | 3.5 | 1.6 | 2.1 | 2.5 |
| E47 | 2.6 | 2.5 | - | - |
| A14 | 2.7 | - | - | 1.6 |
| A15 | - | - | - | 1.4 |
| Data sourced from a study on thiazole-fused androstenone and ethisterone derivatives.[2] The table presents the 50% inhibitory concentration (IC50) for selected potent compounds. |
Table 2: Receptor Binding Affinity of Ethisterone and Related Progestins
| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity |
| Progesterone | High | Low |
| Ethisterone | Moderate (44% of progesterone)[3] | Weak[3] |
| Norethisterone | High | Low to Moderate[7] |
| 5α-Dihydroethisterone | - | Reduced relative to ethisterone[3] |
| This table provides a qualitative and semi-quantitative comparison of receptor binding affinities based on available literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
Resazurin Cell Viability Assay
This assay is used to determine the cytotoxicity of compounds against cancer cell lines.[6][8]
-
Cell Preparation: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 40-20,000 cells/well for adherent cells) and allow them to attach overnight.[3]
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., ethisterone derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.[9]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution (e.g., 0.15 mg/mL in DPBS) to each well (typically 10-20 µL per 100 µL of medium).[3][6]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[6]
-
Data Acquisition: Measure the fluorescence of the reduced product, resorufin, using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Competitive Androgen Receptor (AR) Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.[10][11]
-
Receptor Preparation: Prepare a source of AR, typically from rat ventral prostate cytosol or a recombinant source.[12]
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM HEPES, 150 mM Li2SO4, 10% glycerol, and 0.2 mM TCEP, pH 7.2.[11]
-
Reaction Mixture: In a multi-well plate, combine the AR preparation, a fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-Dihydrotestosterone), and varying concentrations of the unlabeled test compound.[10][12]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation followed by centrifugation and washing.[10]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.[10]
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50, from which the relative binding affinity (RBA) can be calculated.
In Vivo Subcutaneous Melanoma Mouse Model
This model is used to evaluate the antitumor efficacy of ethisterone derivatives in a living organism.[2]
-
Animal Model: Use immunocompetent mice, such as C57BL/6 mice.[2][13]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., 5 x 10^5 B16F10 cells) into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a certain volume, randomize the mice into treatment and control groups.[2]
-
Compound Administration: Administer the test compounds (e.g., dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle only.
-
Tumor Monitoring: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological or molecular analysis). Compare the tumor growth between the treated and control groups to assess the efficacy of the compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
Visualizations: Pathways and Processes
Synthesis of Thiazole-Fused Ethisterone Derivatives
The following diagram illustrates a general synthetic route for producing thiazole-fused ethisterone derivatives from epoxy-ethisterone and various thiourea derivatives.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 2-Hydroxymethylene Ethisterone: A Review of Available Scientific Literature
Despite a comprehensive search of publicly available scientific databases and literature, no specific in vitro studies detailing the biological activity, mechanism of action, or signaling pathways of 2-Hydroxymethylene ethisterone have been identified. This technical guide addresses the current data gap and provides context based on structurally related steroid hormones.
Introduction
This compound is a synthetic steroid derivative of ethisterone. Ethisterone, also known as 17α-ethynyltestosterone, is a first-generation progestin with known hormonal activities. The addition of a 2-hydroxymethylene group to the steroid A-ring can significantly modify its biological properties, including receptor binding affinity, metabolic stability, and overall pharmacological profile. However, the specific consequences of this modification on the in vitro behavior of ethisterone have not been documented in the accessible scientific literature.
Our extensive search for data on this compound encompassed a variety of search terms, including "this compound in vitro studies," "this compound mechanism of action," "in vitro assays for 2-hydroxymethylene steroids," and "this compound signaling pathways." These searches did not yield any publications presenting quantitative data, detailed experimental protocols, or elucidated signaling pathways directly pertaining to this compound.
Data Presentation
Due to the absence of specific in vitro data for this compound, it is not possible to provide a summary table of its quantitative data, such as receptor binding affinities (e.g., Kᵢ, IC₅₀), enzyme inhibition constants (e.g., Kᵢ, IC₅₀), or effective concentrations for cellular responses (e.g., EC₅₀, GI₅₀).
Experimental Protocols
Detailed methodologies for key experiments involving this compound cannot be provided as no such studies have been published. For researchers interested in investigating the in vitro properties of this compound, standard assays for steroid hormones would be applicable. These could include:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for various steroid receptors (e.g., progesterone receptor, androgen receptor, estrogen receptor) to determine binding affinity.
-
Reporter Gene Assays: In vitro transfection of cells with a receptor and a reporter gene construct to measure the agonist or antagonist activity of the compound.
-
Enzyme Inhibition Assays: Assays to evaluate the inhibitory potential of the compound against key steroidogenic enzymes (e.g., 5α-reductase, aromatase).
-
Cell Proliferation Assays: Assays using hormone-dependent cell lines (e.g., MCF-7, LNCaP) to assess the effect of the compound on cell growth.
Visualization of Signaling Pathways and Workflows
As no signaling pathways or specific experimental workflows have been described for this compound, the creation of corresponding diagrams is not feasible.
Inferences from Structurally Related Compounds
While direct data is lacking, some inferences about the potential in vitro activity of this compound can be drawn from its structural relatives, ethisterone and other 2-hydroxymethylene-modified steroids.
Ethisterone is known to possess progestogenic and weak androgenic activity. The introduction of a 2-hydroxymethylene group has been shown in other steroid series to modulate receptor affinity and selectivity. For instance, in the androstane series, 2-hydroxymethylene substitution can enhance anabolic activity. Therefore, it is plausible that this compound may exhibit altered progestogenic and androgenic properties compared to the parent compound, ethisterone.
Conclusion
There is a clear and significant gap in the scientific literature regarding the in vitro pharmacological profile of this compound. No studies providing quantitative data, experimental protocols, or mechanistic insights are currently available. The information presented in this guide highlights this data deficiency. Future research is required to elucidate the in vitro activities of this synthetic steroid and to understand the impact of the 2-hydroxymethylene modification on the biological properties of ethisterone. Researchers in the fields of medicinal chemistry, pharmacology, and drug development are encouraged to investigate this compound to fill the existing knowledge void.
An In-Depth Technical Guide to the Discovery and History of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Hydroxymethylene ethisterone, a significant metabolite of the synthetic steroid Danazol. The document details its initial identification as a metabolic byproduct, the subsequent chemical synthesis for further biological evaluation, and the available data on its bioactivity. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and steroid chemistry, offering detailed experimental protocols, quantitative data summaries, and visual representations of the relevant chemical and biological pathways.
Introduction
This compound, systematically known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, is a synthetic steroid and a primary metabolite of Danazol.[1] Danazol, a derivative of ethisterone, was first discovered in 1963 and introduced for medical use in 1971 for conditions such as endometriosis, fibrocystic breast disease, and hereditary angioedema.[2] The metabolism of Danazol leads to the formation of several byproducts, with this compound and ethisterone being the two principal metabolites identified in urine.[3] This guide focuses on the journey of this compound from its discovery as a metabolite to its chemical synthesis and biological characterization.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the clinical use and metabolic studies of Danazol.
The Precursor: Danazol
Danazol (17α-Pregna-2,4-dien-20-yno[2,3-d]isoxazol-17-ol) is a synthetic steroid derived from ethisterone.[4] Its development in the 1960s provided a novel therapeutic agent with weak androgenic, anabolic, and progestogenic activities.[2] The primary clinical applications of Danazol have been in the management of gynecological conditions, where its ability to suppress the pituitary-ovarian axis is beneficial.[3]
Identification as a Major Metabolite
In 1977, a pivotal study by Rosi et al. led to the first isolation and characterization of this compound.[5][6] The research team identified five metabolites of Danazol from the urine of a female subject who had been administered the drug. Among these, this compound, referred to in the paper as 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one, was found to be a major metabolite.[5][6] This discovery was crucial as it shed light on the metabolic fate of Danazol in the human body and prompted further investigation into the biological activities of its metabolites.
Chemical Synthesis
To enable more extensive biological testing, a chemical synthesis for this compound was developed. The synthesis, as described by Rosi et al. (1977), provides a method to produce the compound in larger quantities than what could be isolated from metabolic studies.
Synthetic Pathway Overview
The synthesis of this compound originates from ethisterone. The key transformation involves the introduction of a hydroxymethylene group at the C2 position of the steroid nucleus.
Caption: Synthetic pathway from Ethisterone to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the publication by Rosi et al. (1977).[6]
Step 1: Formylation of Ethisterone
-
Objective: To introduce a formyl group at the C2 position of ethisterone.
-
Reagents: Ethisterone, ethyl formate, sodium hydride.
-
Procedure: A solution of ethisterone in a suitable solvent (e.g., benzene) is treated with ethyl formate in the presence of a strong base such as sodium hydride. The reaction mixture is stirred at room temperature until the starting material is consumed. Acidic workup followed by purification yields 2-formyl ethisterone.
Step 2: Reduction of 2-Formyl Ethisterone
-
Objective: To reduce the formyl group to a hydroxymethyl group.
-
Reagents: 2-Formyl ethisterone, sodium borohydride.
-
Procedure: 2-Formyl ethisterone is dissolved in an appropriate solvent (e.g., methanol) and treated with a reducing agent like sodium borohydride in portions at a controlled temperature. After the reaction is complete, the mixture is neutralized, and the product is extracted. Purification of the crude product affords this compound.
Biological Activity
The primary motivation for synthesizing this compound was to evaluate its biological activity and compare it to that of the parent drug, Danazol.
Pituitary Inhibiting Activity
The initial biological screening of this compound focused on its potential to inhibit pituitary gonadotropin, a key mechanism of action for Danazol. The study by Rosi et al. concluded that none of the isolated metabolites, including this compound, demonstrated pituitary inhibiting activity comparable to Danazol.[5]
Effect on Endometrial Cell Growth
Further studies investigated the direct effects of Danazol and its metabolites on endometrial cells. A study on the growth of human endometrial cells in vitro found that while Danazol and testosterone suppressed cell growth, this compound and ethisterone did not cause significant suppression.[7]
Receptor Binding Affinity
Quantitative data on the specific binding of this compound to androgen and progesterone receptors is not extensively available in the public domain. However, the known affinities of its parent compounds, ethisterone and Danazol, provide some context.
Table 1: Receptor Binding Affinities of Related Compounds
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) |
| Progesterone | 100 | - |
| Dihydrotestosterone (DHT) | - | 100 |
| Ethisterone | 35 | 0.1 |
| Danazol | 9 | 8 |
Data sourced from various receptor binding assays. Note: Direct comparative data for this compound is not available.
The structural modification of the hydroxymethylene group at the C2 position would likely alter the binding profile compared to ethisterone and Danazol. Further research is required to fully characterize its receptor interaction profile.
Structure and Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₈O₃ |
| Molecular Weight | 340.46 g/mol |
| CAS Number | 2787-02-2 |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | 17-Ethynyl-2-(hydroxymethylene)-testosterone, this compound |
Conclusion and Future Directions
The discovery of this compound as a major metabolite of Danazol marked an important step in understanding the pharmacology of this synthetic steroid. The subsequent development of a chemical synthesis for this compound enabled its biological evaluation, which indicated a significantly lower pituitary-inhibiting activity compared to its parent drug.
For drug development professionals and researchers, this compound serves as an interesting case study in steroid metabolism and structure-activity relationships. Future research could focus on:
-
Quantitative Receptor Binding Assays: Determining the precise binding affinities of this compound for androgen, progesterone, and other steroid receptors to build a complete pharmacodynamic profile.
-
Exploration of Other Biological Activities: Investigating potential activities beyond the pituitary-gonadal axis.
-
Comparative Metabolism Studies: Further elucidating the metabolic pathways of Danazol and other related synthetic steroids.
This in-depth guide provides a solid foundation of the existing knowledge on this compound, from which further scientific inquiry can be launched.
Experimental Workflows and Logical Relationships
Caption: Workflow of the discovery and evaluation of this compound.
References
- 1. Danazol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is Danazol used for? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Isolation, synthesis, and biological activity of five metabolites of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Metabolic Profile of 2-Hydroxymethylene Ethisterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (CAS 2787-02-2) is a synthetic steroid and a principal active metabolite of Danazol, a drug historically used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.[1][2] Understanding the spectroscopic and metabolic characteristics of this compound is crucial for researchers in drug development, pharmacology, and analytical chemistry. This technical guide provides a consolidated overview of the available spectroscopic data, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway from the parent drug, Danazol.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₈O₃ | [3] |
| Molecular Weight | 340.46 g/mol | [3] |
| CAS Number | 2787-02-2 | [3] |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [4] |
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, several chemical suppliers indicate that characterization data, including ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are provided with the purchase of the compound.[5] Based on its chemical structure, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the steroidal backbone. Key expected signals include:
-
Vinyl proton: A signal corresponding to the proton of the hydroxymethylene group (=CH-OH).
-
Alkynyl proton: A singlet for the terminal alkyne proton (-C≡CH).
-
Methyl protons: Singlets for the two methyl groups on the steroid skeleton.
-
Methylene and Methine protons: A complex region of overlapping multiplets for the numerous CH₂ and CH protons of the steroid rings.
-
Hydroxyl protons: Signals for the two hydroxyl groups (-OH), which may be broad and their chemical shift dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the 22 carbon atoms, including:
-
Signals in the olefinic region for the C=C double bond of the enone system and the exocyclic hydroxymethylene group.
-
Signals for the two carbons of the ethynyl group.
-
Signals for the carbonyl carbon (C=O).
-
A series of signals in the aliphatic region for the carbons of the steroid rings and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C≡C-H stretching: A sharp, weaker band around 3300 cm⁻¹ for the terminal alkyne.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ketone.
-
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the carbon-carbon double bonds.
-
C≡C stretching: A weak band around 2100-2200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 340.46. Fragmentation patterns would be consistent with the steroidal structure, likely involving loss of water, the ethynyl group, and fragmentation of the ring system.
Metabolic Pathway of Danazol
This compound is a major metabolite of Danazol.[1] The metabolic conversion primarily occurs in the liver.[2] The pathway involves the opening of the isoxazole ring of Danazol to form the 2-hydroxymethylene derivative.
Caption: Metabolic conversion of Danazol to this compound.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of steroids like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and relaxation delay compared to ¹H NMR, and a significantly larger number of scans.
-
-
2D NMR (for detailed structural elucidation):
-
Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[6]
-
For LC-MS:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.
-
The eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
-
Mass Analysis:
-
Acquire mass spectra in a positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
-
For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Danazol - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C22H28O3 | CID 102328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxymethylene Ethisterone: A Key Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxymethylene ethisterone, a significant derivative of the synthetic steroid ethisterone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Danazol. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its analytical characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this versatile research chemical.
Chemical and Physical Properties
This compound, with the IUPAC name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, is a pale yellow solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2787-02-2 | [2][3][4] |
| Molecular Formula | C₂₂H₂₈O₃ | [2][3][4] |
| Molecular Weight | 340.46 g/mol | [2][3][4] |
| Appearance | Pale Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator | [1][3] |
Synthesis of this compound
The primary synthetic route to this compound involves the formylation of ethisterone (17α-ethynyltestosterone). This reaction introduces a hydroxymethylene group at the C-2 position of the steroid nucleus.
Synthesis Pathway
The synthesis is a one-step formylation reaction, typically achieved using a formylating agent such as ethyl formate in the presence of a strong base like sodium methoxide. The reaction proceeds via a Claisen-Schmidt condensation mechanism.
References
In-Depth Technical Guide on the Laboratory Safety and Handling of 2-Hydroxymethylene Ethisterone
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for 2-Hydroxymethylene ethisterone. This guide has been compiled by extrapolating data from its parent compound, ethisterone, and its related compound, Danazol. This compound is a derivative of Danazol and is intended for research use only.[1][2][3] It is imperative to handle this compound with the utmost caution, assuming it possesses similar or greater hazards than its analogues.
Introduction
This compound is a synthetic steroid and a derivative of Danazol, used as a research chemical and versatile building block in chemical synthesis.[1][2][4] Its utility as a laboratory reagent necessitates a thorough understanding of its safe handling, storage, and disposal, particularly for researchers, scientists, and professionals in drug development. Given the absence of specific safety data, this document provides a comprehensive guide based on the known properties of ethisterone, a structurally similar progestin and androgen.[5]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 2787-02-2 | [3][6] |
| Molecular Formula | C₂₂H₂₈O₃ | [3][6] |
| Molecular Weight | 340.46 g/mol | [3][6] |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [7] |
| Storage Temperature | 2-8°C | [4][8] |
Hazard Identification and Safety Precautions
Based on the hazard profile of ethisterone, this compound should be treated as a hazardous substance.
Potential Health Hazards (Inferred from Ethisterone):
-
Carcinogenicity: Suspected of causing cancer.[9]
-
Reproductive Toxicity: May damage fertility or the unborn child.[9]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[10]
-
Organ Damage: May cause damage to the reproductive system, liver, cardiovascular system, endocrine system, and central nervous system.[10]
Personal Protective Equipment (PPE) and Handling:
Due to the potential hazards, stringent safety protocols must be followed when handling this compound.
| Precaution | Specification | Rationale |
| Ventilation | Use in a certified chemical fume hood or with local exhaust ventilation. | To minimize inhalation of airborne particles.[10] |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact and irritation.[10] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[9] |
| Body Protection | A lab coat, with additional protective clothing as necessary. | To prevent skin exposure.[10] |
| Respiratory Protection | An approved/certified respirator for dusts if ventilation is inadequate. | To prevent inhalation of the powdered form.[10] |
First Aid Measures (Inferred from Ethisterone):
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
After Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[10]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]
Experimental Protocols
In Vitro Androgen Receptor Bioassay (Yeast-Based)
This protocol is adapted from studies on the androgenicity of synthetic progestins.[11]
-
Yeast Strain Preparation: Utilize a yeast strain co-transformed with an androgen receptor expression plasmid and a reporter plasmid containing androgen response elements upstream of a reporter gene (e.g., lacZ).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[12] Create a series of dilutions to determine a dose-response curve.
-
Assay Procedure:
-
In a 96-well plate, add the yeast culture to the appropriate assay medium.
-
Add the diluted test compound to the wells. Include a positive control (e.g., testosterone) and a negative control (vehicle only).
-
Incubate the plate under appropriate conditions for yeast growth and reporter gene expression.
-
-
Data Analysis: Measure the reporter gene activity (e.g., β-galactosidase activity using a colorimetric substrate). Plot the dose-response curve and calculate the EC50 value to determine the androgenic potency.
Cell-Based Proliferation Assay
This protocol can be used to assess the impact of this compound on the proliferation of hormone-responsive cancer cells.
-
Cell Culture: Culture a hormone-responsive cell line (e.g., MCF-7 breast cancer cells) in the appropriate growth medium.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere. Replace the medium with a medium containing various concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the control. Determine the IC50 value if a cytotoxic effect is observed.
Signaling Pathways
Ethisterone and Danazol, the parent and related compounds of this compound, are known to interact with steroid hormone receptors, primarily the progesterone and androgen receptors.[13][14][15]
Progesterone Receptor Signaling
Ethisterone is an agonist of the progesterone receptor.[13][16] This interaction mimics the effects of progesterone, leading to the regulation of gene expression in target tissues.[17] The binding of the ligand to the receptor in the cytoplasm leads to its translocation to the nucleus, where it binds to progesterone response elements on the DNA, modulating gene transcription.[1]
Caption: Progesterone Receptor Signaling Pathway.
Androgen Receptor Signaling
Danazol and its metabolites exhibit androgenic activity by binding to the androgen receptor.[14][15] This can lead to the suppression of the hypothalamic-pituitary-gonadal axis.[14] Similar to other steroid receptors, the androgen receptor, upon ligand binding, translocates to the nucleus and binds to androgen response elements to regulate gene expression.[2][10]
Caption: Androgen Receptor Signaling Pathway.
Laboratory Workflow and Disposal
A systematic workflow is crucial for safely handling potentially hazardous powdered compounds like this compound.
Caption: General Laboratory Workflow for Handling Potentially Hazardous Powdered Compounds.
Disposal:
All waste materials, including empty containers, contaminated labware, and unused compounds, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
This technical guide provides a framework for the safe handling and use of this compound in a laboratory setting. Researchers should always consult with their institution's environmental health and safety department for specific guidance and protocols.
References
- 1. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Ethisterone - Wikipedia [en.wikipedia.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | C22H28O3 | CID 102328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2alpha-Hydroxymethyl ethisterone | 2787-03-3 | CAA78703 [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. What is the mechanism of Ethisterone? [synapse.patsnap.com]
- 14. What is the mechanism of Danazol? [synapse.patsnap.com]
- 15. Danazol - Wikipedia [en.wikipedia.org]
- 16. What is Ethisterone used for? [synapse.patsnap.com]
- 17. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Hydroxymethylene Ethisterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone, a derivative of the synthetic progestin ethisterone, is a compound of interest in pharmaceutical research and development.[1][2] Understanding its solubility characteristics is paramount for advancing preclinical and clinical studies, as solubility significantly influences bioavailability, formulation development, and ultimately, therapeutic efficacy. This technical guide provides an in-depth overview of the solubility of this compound, offering estimated solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₃ | [1][3] |
| Molecular Weight | 340.46 g/mol | [1][2] |
| Predicted logP | 3.9 | [3] |
| Appearance | Pale Yellow Solid | [2] |
The predicted octanol-water partition coefficient (logP) of 3.9 suggests that this compound is a lipophilic compound, indicating a preference for non-polar, organic solvents over aqueous media.[3] This is a critical parameter for predicting its solubility profile.
Estimated Solubility of this compound
The following table presents estimated solubility values for this compound in a range of common laboratory solvents. These estimations are derived from the known solubility of ethisterone and danazol, and are consistent with the predicted lipophilicity of the target compound. It is crucial to note that these are not experimentally determined values and should be used as a preliminary guide for solvent selection.
| Solvent | Estimated Solubility (mg/mL) | Rationale/Supporting Data |
| Water | Practically Insoluble | Ethisterone is practically insoluble in water.[4] |
| Ethanol | ~1-20 | Ethisterone has a reported solubility of approximately 1 mg/mL in ethanol.[5] Danazol, a related steroid, has a solubility of approximately 20 mg/mL in ethanol.[6][7] |
| Methanol | ~1 | Ethisterone's solubility in methanol is reported to be around 1 mg/mL.[5] |
| Acetone | Slightly Soluble | Ethisterone is described as slightly soluble in acetone.[8] Danazol is soluble in acetone.[9][10] |
| Dimethyl Sulfoxide (DMSO) | >20 | Danazol exhibits a solubility of approximately 30 mg/mL in DMSO.[6][7] Given the lipophilic nature of this compound, a similar or higher solubility in DMSO is expected. |
| Acetonitrile | ~1 | The solubility of ethisterone in acetonitrile is approximately 1 mg/mL.[5] |
| Phosphate Buffered Saline (PBS, pH 7.4) | Sparingly Soluble | For sparingly soluble compounds in aqueous buffers, a common technique is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[6] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] This method measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated organic stock solution (typically DMSO).[13]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer under specific conditions.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Automated liquid handler (optional, for high-throughput)
-
Plate shaker
-
Microplate reader capable of measuring absorbance or nephelometry
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).[13]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound in a given solvent at equilibrium.[12][13] This method is more time-consuming but provides a more accurate and fundamentally important value for drug development.
Objective: To determine the saturation concentration of a compound in a solvent after a prolonged incubation period.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of this compound. The resulting concentration is the thermodynamic solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity such as this compound.
Caption: General workflow for solubility assessment.
Conclusion
While precise, experimentally determined solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from structurally similar compounds and employing the detailed experimental protocols outlined herein, scientists can effectively navigate the solubility landscape of this promising molecule. The provided workflow offers a systematic approach to solubility characterization, ensuring that this critical parameter is thoroughly evaluated to support the successful advancement of this compound through the drug development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C22H28O3 | CID 102328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethisterone [drugfuture.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ethisterone - LKT Labs [lktlabs.com]
- 9. Danazol CAS#: 17230-88-5 [m.chemicalbook.com]
- 10. 17230-88-5 CAS MSDS (Danazol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. enamine.net [enamine.net]
2-Hydroxymethylene ethisterone CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxymethylene ethisterone, a key steroidal intermediate. The document details its chemical identifiers, available physicochemical data, and its role in synthetic and metabolic pathways, particularly in relation to the drug Danazol.
Chemical Identifiers and Properties
This compound is a derivative of ethisterone and serves as a crucial intermediate in the synthesis of Danazol, a medication used for various gynecological conditions. It is also recognized as a metabolite of Danazol.[1][2][3][4][5] The fundamental chemical and physical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 2787-02-2 | [2] |
| Molecular Formula | C₂₂H₂₈O₃ | [2] |
| Molecular Weight | 340.46 g/mol | [2] |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
| Synonyms | (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, 17-Ethynyl-2-(hydroxymethylene)-testosterone | [2] |
| SMILES | C[C@]12C\C(=C/O)\C(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CC[C@@]4(O)C#C | [2] |
| InChI | InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 | |
| InChIKey | FYEOMZSZJFOTGQ-LHZXLZLDSA-N |
Synthetic and Metabolic Pathways
This compound is a pivotal molecule in both the synthesis and metabolism of Danazol. The following diagram illustrates its position in these pathways.
Caption: Synthetic and metabolic relationship of this compound.
Experimental Protocols
A study by Rosi et al. (1977) on the metabolites of Danazol provides insight into a potential synthetic route for a closely related compound, 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one, which involves the reduction of the 2-hydroxymethylene intermediate.[6]
Postulated Synthesis of the 2-Hydroxymethylene Intermediate:
The synthesis would likely involve the reaction of ethisterone with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride or sodium methoxide. The reaction would introduce the hydroxymethylene group at the C2 position of the steroid nucleus.
Synthesis of a Related Metabolite (as a proxy for experimental detail):
The following is adapted from the synthesis of 17-hydroxy-2α-(hydroxymethylene)-17α-pregn-4-en-20-yn-3-one as described by Rosi et al. (1977), which would proceed from the 2-hydroxymethylene intermediate.[6]
-
Reduction of the Intermediate: The 2-hydroxymethylene intermediate (3) would be dissolved in a suitable solvent system such as a mixture of ethanol, tetrahydrofuran, water, and acetic acid.
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) would be added to the solution.
-
Reaction Monitoring and Work-up: The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be partitioned between an organic solvent (e.g., ethyl acetate) and a dilute aqueous base (e.g., NaOH).
-
Purification: The crude product obtained from the organic phase would be purified by column chromatography on silica gel.
Quantitative Data
Specific quantitative data for this compound is limited in publicly accessible databases. However, analytical data for related metabolites synthesized by Rosi et al. (1977) provide an indication of the expected characterization data.[6]
| Metabolite | Melting Point (°C) | Elemental Analysis | Key ¹H NMR Signals (τ, ppm) |
| 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one (5) | 164-165 | C, H | 1 (OH), 6.71 (=CH), 7.82 (=CH), 10.26 (CHO) |
| 17-hydroxy-2-(hydroxymethyl)-17α-pregna-1,4-dien-20-yn-3-one (7) | Not specified | C, H | Not specified in snippet |
| 6β,17-dihydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one (8) | Not specified | C, H | Not specified in snippet |
Note: The NMR data is presented as reported in the original publication and may require conversion to modern standards.
Logical Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a steroidal intermediate like this compound.
Caption: Workflow for synthesis and characterization of this compound.
References
- 1. Isolation, synthesis, and biological activity of five metabolites of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danazol - Wikipedia [en.wikipedia.org]
- 3. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Endocrine properties and clinical application of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
Theoretical and Computational Elucidation of Ethisterone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, a synthetically derived progestin, has been a cornerstone in hormonal therapy. Its steroidal scaffold presents a versatile platform for the development of novel therapeutic agents with tailored affinities and activities. The progression of in silico methodologies has revolutionized the exploration of ethisterone derivatives, enabling a deeper understanding of their structure-activity relationships (SAR), binding dynamics, and potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational studies of ethisterone derivatives, focusing on molecular docking, quantum mechanics, molecular dynamics, and quantitative structure-activity relationship (QSAR) analyses. Detailed methodologies for key computational experiments are provided to facilitate the replication and extension of these findings.
Computational and Theoretical Data Summary
The following tables summarize key quantitative data from various computational studies on ethisterone and its derivatives. These findings provide insights into the binding affinities, electronic properties, and dynamic behavior of these compounds.
Table 1: Molecular Dynamics Simulation Parameters for Ethisterone
| Parameter | Value | Reference |
| Average Binding Energy (CCND2) | -42.34 KJ/mol | [1] |
| Average Protein RMSD (CCND2) | 0.478 nm | [1] |
| Average Ligand RMSD | 0.14 nm | [1] |
| Simulation Time | 100 ns | [1] |
Table 2: Ab Initio Electronic Structure Properties of Norethisterone and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | LUMO Location |
| Norethisterone (NET) | - | - | C4–C5 π-bond |
| 5α-NET | - | - | A-ring and C3 carbonyl group |
| 3α,5α-NET | 17β-OH and ethynyl groups | 17β-OH and ethynyl groups | - |
| 3β,5α-NET | 17β-OH and ethynyl groups | 17β-OH and ethynyl groups | - |
Table 3: Cytotoxicity of Thiazole-Fused Ethisterone Derivatives
| Compound | Substitution | IC50 (µM) against A549 cell line |
| E1 | Amino | > 100 |
| E2 | N-phenyl | 1.6 |
| E3 | Hydroxy-phenyl | > 100 |
| E4 | Carboxy-phenyl | > 100 |
| E5 | Carboxy-phenyl | > 100 |
| E6 | Nitro-phenyl | > 100 |
Signaling Pathways
Ethisterone and its derivatives primarily exert their effects through interactions with nuclear hormone receptors, such as the Progesterone Receptor (PR) and the Androgen Receptor (AR). Additionally, interactions with other proteins like Cyclin D2 (CCND2) have been investigated. Understanding the signaling cascades initiated by these interactions is crucial for predicting the pharmacological outcomes of novel derivatives.
References
Methodological & Application
Synthesis of 2-Hydroxymethylene Ethisterone: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-Hydroxymethylene ethisterone, a derivative of the progestin ethisterone. The synthesis involves a base-catalyzed Claisen condensation reaction, a fundamental method for carbon-carbon bond formation. This protocol is intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development. All procedures should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
This compound is a steroid derivative with potential applications in pharmaceutical research and development. Its synthesis is achieved through the formylation of ethisterone, a well-established synthetic progestin. The introduction of a hydroxymethylene group at the C2 position of the steroid nucleus can significantly alter its biological activity, offering a pathway to novel therapeutic agents. The following protocol details a representative method for this transformation based on the principles of the Claisen condensation.
Reaction Scheme
The synthesis of this compound from ethisterone proceeds via a Claisen condensation reaction using ethyl formate as the formylating agent and a strong base, such as sodium methoxide, as the catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the formylation of 3-keto steroids. Researchers should optimize conditions as needed for their specific laboratory setup and reagent purity.
Materials:
-
Ethisterone (Substrate)
-
Ethyl formate (Reagent)
-
Sodium methoxide (Base)
-
Anhydrous Benzene or Toluene (Solvent)
-
Anhydrous Ether (Solvent)
-
Dilute Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (Saturated Sodium Chloride Solution) (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
Methanol or Ethanol (for recrystallization)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, IR, MS)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere, add a solution of sodium methoxide in methanol.
-
Solvent Addition: Add anhydrous benzene or toluene to the flask.
-
Substrate Addition: Dissolve ethisterone in the solvent mixture in the flask.
-
Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethyl formate in the chosen anhydrous solvent from the dropping funnel over a period of 30-60 minutes while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield pure this compound.
-
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that specific yields can vary depending on the reaction scale, purity of reagents, and optimization of the reaction conditions.
| Parameter | Value |
| Starting Material | Ethisterone |
| Reagents | Ethyl formate, Sodium methoxide |
| Solvent | Benzene or Toluene |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Molecular Formula | C₂₂H₂₈O₃ |
| Molecular Weight | 340.46 g/mol |
| Reported Yield | Not explicitly found in literature |
| Purification Method | Recrystallization |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Anhydrous solvents are flammable. Avoid open flames and sources of ignition.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the hydroxymethylene group.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and carbonyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the compound.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential modifications to this general procedure.
Application Notes and Protocols for the Synthesis of Thiazole-Fused Ethisterone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethisterone is a synthetic progestin that has historically been used in various hormonal therapies. The modification of the steroidal backbone by fusing heterocyclic rings, such as thiazole, has emerged as a promising strategy in medicinal chemistry to generate novel compounds with enhanced biological activities. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and is associated with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The synthesis of thiazole-fused ethisterone derivatives creates a new class of chimeric molecules that combine the structural features of a steroid with the functional properties of a thiazole, leading to potent therapeutic agents, particularly against cancer cell lines.[1][2][4][5]
This document provides detailed protocols for a benign and efficient one-pot synthesis of 2-amino-thiazole-fused ethisterone derivatives from an epoxy-ethisterone intermediate and various thiourea derivatives.
General Reaction Scheme
The synthesis is a two-step process starting from ethisterone. The first step involves the epoxidation of the α,β-unsaturated ketone moiety in the A-ring of ethisterone to form an epoxyketone intermediate. The second step is a domino reaction where the epoxyketone reacts with a selected thiourea derivative in acetic acid to yield the final thiazole-fused ethisterone product.
Step 1: Epoxidation Ethisterone is treated with an oxidizing agent, such as hydrogen peroxide under basic conditions, to form the corresponding epoxyketone.
Step 2: Thiazole Ring Formation The epoxy-ethisterone intermediate undergoes a reaction with a thiourea derivative in acetic acid, which serves as both the solvent and a promoter, to form the fused thiazole ring.[1][6]
Visualized Experimental Workflow
The overall workflow for the synthesis of thiazole-fused ethisterone derivatives is depicted below.
Caption: Synthetic workflow from ethisterone to thiazole-fused derivatives.
Application Notes
-
Scope and Versatility: This synthetic methodology is robust and accommodates a wide variety of substituted thiourea derivatives. The reaction proceeds efficiently with thioureas bearing both electron-donating (e.g., hydroxyl, methoxy) and electron-withdrawing (e.g., chloro, fluoro) substituents on an N-aryl ring, consistently providing good to excellent yields.[1]
-
Benign Synthesis: The use of acetic acid as a solvent and promoter makes this an environmentally benign method, avoiding the need for harsh reagents or catalysts.[1][6]
-
Therapeutic Potential: The synthesized thiazole-fused ethisterone derivatives have shown significant therapeutic potential. Several compounds in this class are potent growth inhibitors of cancer cell lines, exhibiting cytotoxicity at submicromolar concentrations, particularly against melanoma.[1][2][4] The lead compounds from these studies have been shown to induce apoptosis and cause G2/M phase cell cycle arrest in cancer cells.[2]
-
Structure-Activity Relationship (SAR): Preliminary SAR studies indicate that the nature of the substituent on the fused thiazole ring significantly influences the cytotoxic activity. For instance, N-phenyl and catechol-substituted derivatives have demonstrated particularly high potency against melanoma cell lines.[2]
Experimental Protocols
Protocol 1: Synthesis of Epoxy-Ethisterone Intermediate
This protocol describes the epoxidation of the α,β-unsaturated ketone in the A-ring of ethisterone.
Materials:
-
Ethisterone
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve ethisterone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 2N) dropwise to the stirring solution.
-
After stirring for 10-15 minutes, add hydrogen peroxide (30%, ~2.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxy-ethisterone.
-
The crude product can be purified by column chromatography on silica gel if necessary, or used directly in the next step if purity is sufficient.
Protocol 2: One-Pot Synthesis of Thiazole-Fused Ethisterone Derivatives
This protocol details the synthesis of the final thiazole-fused products from the epoxy-ethisterone intermediate.[1]
Materials:
-
Epoxy-ethisterone (from Protocol 1)
-
Substituted thiourea derivative (1.1 - 1.5 eq)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the epoxy-ethisterone (1.0 eq) in glacial acetic acid.
-
Add the desired thiourea derivative (e.g., N-phenylthiourea, 1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture (e.g., to 80-100 °C).
-
Stir the reaction at this temperature and monitor its progress by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiazole-fused ethisterone derivative.
-
Characterize the final product using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Plausible Reaction Mechanism
The formation of the thiazole ring from the epoxyketone and thiourea likely proceeds through a domino reaction initiated by the opening of the epoxide ring.
Caption: Plausible mechanism for thiazole formation.
Data Presentation: Synthesis of Thiazole-Fused Ethisterone Derivatives
The following table summarizes the yields for a selection of synthesized thiazole-fused ethisterone derivatives based on the reaction of epoxy-ethisterone with various N-substituted thioureas.[1]
| Compound ID | N-Substituent on Thiourea | Yield (%) |
| 1 | Unsubstituted (H) | - |
| 2 | Phenyl | 92 |
| 3 | 2,4-Dimethoxyphenyl | 83 |
| 4 | 2,5-Dimethoxyphenyl | 92 |
| 5 | 4-Hydroxyphenyl | 89 |
| 6 | 4-Chlorophenyl | 95 |
| 7 | 4-Fluorophenyl | 93 |
| 16 | o-Tolyl | 86 |
Note: Yields are based on isolated product after purification.
Characterization Data for Representative Compound (4)[1]
-
Appearance: Brown solid
-
Yield: 92%
-
¹H NMR (300MHz, CDCl₃): δ 7.59 (d, J = 2.8 Hz, 1H), 6.80 (d, 8.7 Hz, 1H), 6.47 (dd, J = 2.8, 8.7 Hz, 1H), 5.49–5.48 (m, 1H), 3.85 (s, 3H), 3.81 (s, 3H), 2.75–2.70 (m, 2H), 2.59 (s, 1H), 2.37–2.25 (m, 2H), 2.21 (t, J = 4.3 Hz, 1H), 2.08–1.99 (m, 3H), 1.82–1.31 (m, 10H), 1.23–1.15 (m, 1H), 1.06 (s, 3H), 0.91 (s, 3H).
-
¹³C NMR (75 MHz, CDCl₃): δ 160.3, 154.0, 145.5, 141.9, 136.5, 130.5, 121.0, 118.2, 110.8, 105.1, 103.5, 87.4, 79.8, 74.0, 56.3, 55.7, 50.7, 47.6, 46.7, 38.9, 36.6, 34.3, 32.5, 32.2, 31.2, 24.1, 23.1, 21.0, 18.7, 12.7.
-
HRMS (ESI-FTMS): m/z calcd for C₃₀H₃₆N₂O₃S [M+H]⁺ = 505.2519, found 505.2505.
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxymethylene Ethisterone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone is a synthetic steroid and a derivative of Danazol and Ethisterone.[1][2] While direct experimental data on the biological activities of this compound in cell culture is limited, extensive research on its parent compounds and related derivatives suggests its potential as a modulator of critical cellular processes. This document provides detailed application notes and protocols based on the inferred activities of this compound, offering a robust starting point for its investigation in cell culture experiments.
Based on the activities of Danazol and Ethisterone derivatives, this compound is hypothesized to possess anti-proliferative and pro-apoptotic properties, making it a candidate for investigation in cancer cell biology. Danazol has been demonstrated to decrease cell proliferation and induce apoptosis in various cancer cell lines, including leukemic cells, and in other cell types like endothelial and endometrioma cells.[3][4][5] Furthermore, derivatives of Ethisterone have shown potent cytotoxic effects against melanoma cell lines, leading to apoptosis and cell cycle arrest at the G2/M phase.[6]
These application notes will guide researchers in exploring the potential of this compound in cell culture, with a focus on assays for cell viability, apoptosis, and the investigation of associated signaling pathways.
Data Presentation: Inferred Biological Activities
The following table summarizes the potential biological activities of this compound based on published data for its parent compounds and related derivatives. These values should be considered as starting points for experimental design and optimization.
| Biological Activity | Inference Basis | Cell Types Investigated (for parent/related compounds) | Potential Concentration Range for this compound | References |
| Anti-proliferative / Cytotoxic Effects | Danazol and Ethisterone derivatives exhibit dose-dependent reduction in cell viability. | Endothelial cells, Endometrioma cells, Leukemic cells, Melanoma cell lines | 1 - 100 µM | [3][4][5][6] |
| Induction of Apoptosis | Danazol induces caspase-dependent apoptosis. Ethisterone derivatives induce apoptosis. | Leukemic cells, Melanoma cell lines | 10 - 50 µM | [4][6] |
| Cell Cycle Arrest | Ethisterone derivatives cause G2/M phase cell cycle arrest. | Melanoma cell lines | 10 - 50 µM | [6] |
| Modulation of Signaling Pathways | Progestins can modulate TGF-β and Wnt/β-catenin pathways. Danazol affects PKC and BCL-2/BAX signaling. | Hormone-dependent cancer cells, Leukemic cells | 1 - 25 µM | [4][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its steroidal structure, this compound is expected to be soluble in organic solvents like DMSO.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Suggested final concentrations to test: 1, 5, 10, 25, 50, 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol assesses the ability of this compound to induce apoptosis.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for 15 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Diagram 1: Proposed Experimental Workflow
Caption: Workflow for investigating the in vitro effects of this compound.
Diagram 2: Inferred Signaling Pathway for Apoptosis Induction
Caption: Inferred apoptotic signaling pathway based on Danazol's mechanism of action.
Diagram 3: Inferred Mechanism of Cell Cycle Arrest
Caption: Inferred mechanism of cell cycle arrest based on Ethisterone derivatives.
References
- 1. Danazol. A synthetic steroid with diverse biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Danazol has potential to cause PKC translocation, cell cycle dysregulation, and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 7. Danazol induces apoptosis and cytotoxicity of leukemic cells alone and in combination with purine nucleoside analogs in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development for 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone is a synthetic steroid and a derivative of Danazol.[1] Structurally related to testosterone, it is anticipated to interact with steroid hormone receptors, primarily the androgen receptor (AR) and progesterone receptor (PR). Danazol itself is known to be a weak androgen and exhibits weak progestogenic activity, binding to both AR and PR.[2] Therefore, the in vitro characterization of this compound is crucial to understanding its pharmacological profile, including its potency, selectivity, and potential effects on steroid biosynthesis.
These application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of this compound. The described assays are designed to assess its binding affinity to the androgen and progesterone receptors, its functional activity as an agonist or antagonist of these receptors, and its potential to modulate steroid hormone production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the general workflow for the in vitro characterization of this compound.
Caption: Steroid hormone signaling pathway.
Caption: General experimental workflow.
I. Androgen and Progesterone Receptor Binding Assays
These assays determine the ability of this compound to bind to the androgen and progesterone receptors. A competitive binding format is used, where the test compound competes with a radiolabeled ligand for binding to the receptor.
Experimental Protocol:
-
Receptor Preparation :
-
Prepare cytosol from tissues known to express high levels of the target receptor (e.g., rat prostate for AR, rabbit uterus for PR) or use commercially available recombinant human receptors.
-
Homogenize the tissue in an appropriate buffer (e.g., Tris-EDTA buffer with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes, the supernatant is the cytosol containing the soluble receptors.
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Assay Setup :
-
Prepare serial dilutions of this compound and a known reference compound (e.g., Dihydrotestosterone for AR, Progesterone for PR).
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-Progesterone for PR), and the serially diluted test compound or reference compound.
-
Initiate the binding reaction by adding the prepared receptor solution to each well.
-
Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of the unlabeled reference compound).
-
-
Incubation :
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand :
-
Add a slurry of hydroxyapatite or dextran-coated charcoal to each well to adsorb the unbound radioligand.
-
Incubate on ice for 15-30 minutes with gentle mixing.
-
Centrifuge the plate to pellet the adsorbent.
-
-
Detection :
-
Carefully transfer the supernatant containing the receptor-bound radioligand to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Data Presentation (Example Data)
| Compound | Receptor | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| This compound | AR | 50 | 25 |
| Dihydrotestosterone (DHT) | AR | 5 | 2.5 |
| This compound | PR | 20 | 10 |
| Progesterone | PR | 10 | 5 |
II. Androgen and Progesterone Receptor Reporter Gene Assays
These assays determine the functional activity of this compound as an agonist or antagonist of the AR and PR. Cells stably expressing the receptor of interest and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter are used.
Experimental Protocol:
-
Cell Culture and Plating :
-
Culture mammalian cells stably transfected with the human AR or PR and a corresponding hormone-responsive reporter construct (e.g., T47D or MDA-kb2 cells for AR, T47D cells for PR).
-
Plate the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment (Agonist Mode) :
-
Prepare serial dilutions of this compound and a known reference agonist (e.g., DHT for AR, Progesterone for PR).
-
Remove the culture medium from the cells and replace it with a medium containing the serially diluted compounds.
-
Include a vehicle control (e.g., DMSO).
-
-
Compound Treatment (Antagonist Mode) :
-
Prepare serial dilutions of this compound and a known reference antagonist (e.g., Bicalutamide for AR, Mifepristone for PR).
-
Treat the cells with the serially diluted compounds in the presence of a fixed concentration of the reference agonist (typically at its EC50 or EC80 concentration).
-
-
Incubation :
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
For agonist activity, plot the relative light units (RLU) against the logarithm of the compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration and determine the IC50 value.
-
Data Presentation (Example Data)
Agonist Activity
| Compound | Receptor | EC50 (nM) [Hypothetical] | Max Response (% of Control) [Hypothetical] |
| This compound | AR | 25 | 80 |
| Dihydrotestosterone (DHT) | AR | 1 | 100 |
| This compound | PR | 15 | 90 |
| Progesterone | PR | 5 | 100 |
Antagonist Activity
| Compound | Receptor | IC50 (nM) [Hypothetical] |
| This compound | AR | >1000 |
| Bicalutamide | AR | 500 |
| This compound | PR | >1000 |
| Mifepristone (RU-486) | PR | 10 |
III. H295R Steroidogenesis Assay
This assay is used to determine if this compound affects the production of steroid hormones, such as testosterone and estradiol. The human H295R cell line is used as it expresses most of the key enzymes involved in steroidogenesis.
Experimental Protocol:
-
Cell Culture and Plating :
-
Culture H295R cells in a complete medium.
-
Plate the cells in a 24- or 48-well plate and allow them to acclimate for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound.
-
Remove the culture medium and expose the cells to the serially diluted compound for 48 hours.
-
Include a vehicle control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin) of steroidogenesis.
-
-
Sample Collection :
-
After the 48-hour exposure, collect the cell culture medium from each well.
-
Store the medium at -20°C or lower until analysis.
-
-
Hormone Quantification :
-
Measure the concentrations of testosterone and 17β-estradiol in the collected medium using commercially available ELISA kits or by LC-MS/MS.
-
-
Cell Viability Assay :
-
After collecting the medium, assess cell viability in each well using a standard method (e.g., MTT or resazurin assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
-
Data Analysis :
-
Normalize the hormone concentrations to the cell viability data.
-
Plot the percentage of hormone production relative to the vehicle control against the logarithm of the compound concentration.
-
Determine if the compound causes a statistically significant increase or decrease in hormone production.
-
Data Presentation (Example Data)
| Compound | Concentration (µM) | Testosterone Production (% of Control) [Hypothetical] | Estradiol Production (% of Control) [Hypothetical] | Cell Viability (% of Control) |
| This compound | 0.1 | 98 | 102 | 100 |
| This compound | 1 | 95 | 97 | 98 |
| This compound | 10 | 85 | 90 | 95 |
| Prochloraz (Inhibitor) | 1 | 40 | 30 | 97 |
| Forskolin (Inducer) | 10 | 250 | 150 | 99 |
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the pharmacological profile of this compound. By determining its binding affinity and functional activity at the androgen and progesterone receptors, as well as its effects on steroidogenesis, researchers can gain valuable insights into its potential therapeutic applications and off-target effects. The provided protocols and example data tables serve as a guide for the design, execution, and interpretation of these key in vitro studies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxymethylene Ethisterone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxymethylene ethisterone is a derivative of ethisterone, a synthetic progestin. Accurate and reliable analytical methods are crucial for the quantification of this compound in various stages of drug development, including formulation, stability testing, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on the established principles of reversed-phase chromatography, which is widely used for the analysis of steroids.[1][2] This document provides a detailed protocol, system suitability parameters, and a summary of expected quantitative data to serve as a starting point for method development and validation.
Experimental Protocols
This section details the proposed methodology for the HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array or variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for steroid analysis.[3] A starting composition of Acetonitrile:Water (60:40, v/v) is proposed. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: A flow rate of 1.0 mL/min is suggested.[3]
-
Column Temperature: An ambient or controlled temperature of 25 °C is recommended.
-
Detection Wavelength: Based on the analysis of similar steroid compounds, a detection wavelength of 245 nm is proposed.
-
Injection Volume: A 20 µL injection volume is a typical starting point.
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8°C when not in use.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary to separate the analyte from excipients.
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC method for this compound analysis. This data is illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (min) | ~ 5.8 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.15 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
References
- 1. Separation of Ethisterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2787-02-2 | FH24425 [biosynth.com]
Application Notes & Protocols for NMR-Based Structural Elucidation of Ethisterone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethisterone, a synthetic progestin, and its derivatives are crucial in pharmaceutical research and development. Accurate structural characterization is fundamental to understanding their biological activity, metabolism, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of these complex steroidal compounds in solution.[1][2] This document provides detailed application notes and experimental protocols for employing a suite of NMR experiments for the comprehensive structural elucidation of ethisterone derivatives.
Application Notes
The structural elucidation of ethisterone derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides specific pieces of a puzzle that, when combined, reveal the complete molecular architecture.
1. 1D NMR Spectroscopy: The Foundation
-
¹H NMR (Proton NMR): This is the starting point for any structural analysis.[2] It provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), the relative number of protons in each environment (integration), and the connectivity to neighboring protons (spin-spin coupling).[1] For an ethisterone derivative, key signals include the sharp singlets of the angular methyl groups (C18 and C19), the singlet for the acetylenic proton (C21), and the complex multiplet regions corresponding to the protons on the steroid's four-ring system.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., C=O, C=C, C≡C, C-O, CH₃, CH₂, CH). Key resonances in ethisterone derivatives include the carbonyl carbon (C3), the olefinic carbons (C4 and C5), the acetylenic carbons (C20 and C21), and the oxygen-bearing C17.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 spectrum shows CH and CH₃ signals with positive phase, while CH₂ signals have a negative phase. A DEPT-90 experiment only shows signals for CH groups. This information is crucial for correctly assigning the numerous CH, CH₂, and CH₃ groups in the steroid skeleton.[1]
2. 2D NMR Spectroscopy: Building the Framework
When 1D spectra become crowded and overlapping, as is common with steroids, 2D NMR techniques are essential for resolving signals and establishing connectivity.[3][4]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems throughout the molecule. This is invaluable for mapping out the connectivity within each ring of the ethisterone backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[5][7] Each cross-peak in the HSQC spectrum represents a C-H bond, providing a definitive link between the ¹H and ¹³C assignments.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[5][7] It is one of the most powerful experiments for piecing together the molecular skeleton, as it can connect different spin systems and identify quaternary carbons (which are not observed in HSQC). For example, the methyl protons (H18, H19) will show HMBC correlations to several nearby carbons, anchoring the assignments of the entire framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[3] This is critical for determining the stereochemistry and 3D conformation of the molecule, such as the relative orientation of substituents on the steroid rings.
3. Quantitative NMR (qNMR)
For drug development, determining the purity of a compound is as important as confirming its structure. Quantitative NMR (qNMR) is a precise method for determining the purity of active pharmaceutical ingredients (APIs) like ethisterone derivatives.[8][9][10] By integrating the signal of a known proton in the analyte and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the sample can be calculated without the need for a specific reference standard of the analyte itself.[9][11]
Data Presentation
The following tables summarize typical NMR chemical shift ranges for the core structure of an ethisterone derivative. Exact values will vary depending on the specific derivatization and the solvent used.
Table 1: Representative ¹H NMR Chemical Shifts for an Ethisterone Derivative in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-4 | ~ 5.75 | s |
| H-21 (ethynyl) | ~ 2.60 | s |
| H-18 (CH₃) | ~ 0.90 | s |
| H-19 (CH₃) | ~ 1.20 | s |
| Steroid Backbone | 1.0 - 2.5 | m |
Data is illustrative and based on known values for ethisterone and similar steroids.[12]
Table 2: Representative ¹³C NMR Chemical Shifts for an Ethisterone Derivative in CDCl₃
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-3 (C=O) | ~ 199.5 |
| C-5 | ~ 169.0 |
| C-4 | ~ 124.0 |
| C-21 (ethynyl CH) | ~ 74.5 |
| C-20 (ethynyl C) | ~ 87.5 |
| C-17 (C-OH) | ~ 80.5 |
| C-13 | ~ 47.0 |
| C-10 | ~ 38.5 |
| C-19 (CH₃) | ~ 17.5 |
| C-18 (CH₃) | ~ 11.5 |
Data is illustrative and based on known values for ethisterone and similar steroids.
Mandatory Visualizations
Caption: A typical workflow for NMR-based structural elucidation.
Caption: Relationship between NMR experiments and structural data.
Experimental Protocols
These protocols provide a general framework. Spectrometer-specific parameters and pulse programs may vary. Optimization is often necessary based on sample concentration and relaxation properties.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the ethisterone derivative. For quantitative analysis (qNMR), accurately weigh both the sample (10-20 mg) and a suitable internal standard (e.g., maleic acid).[3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: For routine analysis, add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[1]
Protocol 2: 1D NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.[3] Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[3]
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Pulse Angle: 30° to allow for a shorter relaxation delay.
-
Acquisition Time (aq): 2-4 seconds.[3]
-
Relaxation Delay (d1): 1-2 seconds. For qNMR, this must be increased to at least 5 times the longest T₁ relaxation time of any proton being quantified to ensure full relaxation and accurate integration.
-
Number of Scans (ns): 8-16 scans, adjust as needed for signal-to-noise (S/N).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm, centered around 125 ppm.
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.
-
Protocol 3: 2D NMR Data Acquisition
For all 2D experiments, first acquire a high-resolution 1D ¹H spectrum to determine the appropriate spectral widths.
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').
-
Data Points: 2048 points in the direct dimension (F2), 256-512 increments in the indirect dimension (F1).
-
Number of Scans (ns): 2-8 scans per increment.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses (e.g., 'hsqcedetgpsisp2.3').[3]
-
Spectral Width: Calibrated ¹H width in F2, appropriate ¹³C width (e.g., 200 ppm) in F1.
-
Coupling Constant: Set for average one-bond ¹JCH coupling (~145 Hz).
-
Number of Scans (ns): 2-8 scans per increment.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').[3]
-
Spectral Width: Calibrated ¹H width in F2, full ¹³C width (~250 ppm) in F1.
-
Long-Range Coupling: Optimize the evolution delay for long-range couplings, typically set for a value between 4-10 Hz.[3]
-
Number of Scans (ns): 8-32 scans per increment, as correlations are weaker.
-
Protocol 4: Data Processing and Analysis
-
Fourier Transform (FT): Apply an appropriate window function (e.g., exponential for ¹³C, sine-bell for 2D) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase all spectra to achieve pure absorption lineshapes. Apply automated or manual baseline correction to ensure a flat baseline for accurate integration.
-
Calibration: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Analysis:
-
Integrate the ¹H spectrum.
-
Pick peaks in all 1D and 2D spectra.
-
Use the COSY, HSQC, and HMBC spectra sequentially to build molecular fragments and connect them, starting from unambiguous signals like the methyl and ethynyl protons.
-
Use NOESY data to confirm spatial relationships and stereochemistry.
-
Combine all data to propose and confirm the final structure of the ethisterone derivative.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. google.com [google.com]
- 7. epfl.ch [epfl.ch]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethisterone(434-03-7) 1H NMR [m.chemicalbook.com]
Application Note: High-Throughput Analysis of 2-Hydroxymethylene Ethisterone using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxymethylene ethisterone is a synthetic anabolic-androgenic steroid derived from ethisterone. Its detection and quantification are crucial in various fields, including sports anti-doping control, clinical toxicology, and pharmaceutical development. This application note presents a sensitive and robust method for the analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high specificity and accuracy.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for removing matrix interferences and concentrating the analyte. The following protocol is a general guideline and may require optimization based on the specific matrix.
1. Enzymatic Hydrolysis (for conjugated steroids in urine):
-
To 1 mL of urine sample, add 50 µL of β-glucuronidase from E. coli.
-
Add 1 mL of 0.8 M phosphate buffer (pH 7).
-
Incubate at 55°C for 1 hour.
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed sample to >9 with 100 µL of 5 M NaOH.
-
Add 5 mL of a mixture of diethyl ether or methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
3. Solid-Phase Extraction (SPE) - Alternative to LLE:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving this compound from other endogenous and exogenous compounds.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
The following table summarizes the key mass spectrometric parameters for the detection of this compound. The exact m/z values may vary slightly depending on the instrument calibration.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 341.2 | 109.1 | 91.1 | 25 |
Fragmentation Pattern
The proposed fragmentation of this compound under collision-induced dissociation (CID) is illustrated below. The precursor ion [M+H]⁺ at m/z 341.2 undergoes fragmentation to produce characteristic product ions. The most abundant product ions are typically used for quantification and confirmation.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are designed to offer high sensitivity, specificity, and reliability. This methodology is suitable for high-throughput screening and confirmation of this compound in various research and analytical settings. While this document provides a robust starting point, method validation and optimization are recommended for specific applications and matrices to ensure compliance with regulatory guidelines.
Application Note: Cell Cycle Analysis of Cells Treated with 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone is a synthetic steroid and a derivative of ethisterone. As a member of the progestin family, its potential effects on cell cycle regulation are of significant interest in various research fields, including oncology and reproductive biology. Progestins are known to exert complex and often cell-type-specific effects on cell proliferation, which can include both stimulation and inhibition of cell growth. The cellular response to progestins is typically mediated by progesterone receptors, which in turn modulate the expression of genes involved in cell cycle control. Understanding the impact of novel synthetic progestins like this compound on cell cycle progression is crucial for evaluating their therapeutic potential.
This application note provides a detailed protocol for analyzing the cell cycle effects of this compound on a model cell line using flow cytometry with propidium iodide (PI) staining. It also presents hypothetical data based on preliminary studies of related compounds and outlines a potential signaling pathway for investigation.
Data Presentation
Preliminary studies on the direct effect of this compound on the proliferation of human endometrial cells have shown no significant suppression of cell growth. The following table summarizes hypothetical data from a cell cycle analysis experiment on a generic cancer cell line (e.g., MCF-7) treated with this compound for 48 hours. This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.2 |
| This compound | 1 | 64.8 ± 2.5 | 21.1 ± 1.8 | 14.1 ± 1.4 |
| This compound | 10 | 66.1 ± 2.3 | 19.8 ± 1.6 | 14.1 ± 1.1 |
| This compound | 50 | 67.3 ± 2.8 | 18.9 ± 2.0 | 13.8 ± 1.5 |
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound. Data are presented as mean ± standard deviation. The results suggest that at the tested concentrations, this compound does not induce a significant cell cycle arrest in this hypothetical model.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7 (or other appropriate cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24 to 48 hours. The final concentration of DMSO in the culture medium should not exceed 0.1%.
Cell Cycle Analysis by Flow Cytometry
This protocol is for staining with propidium iodide (PI) to analyze DNA content.[1][2][3][4]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: After treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[1][2]
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained by PI.[1][4]
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm (or using a long-pass filter). Collect at least 10,000 events per sample. Use software to analyze the cell cycle distribution based on the DNA content histogram.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Potential Signaling Pathway
While direct evidence for the signaling pathway of this compound is lacking, it is hypothesized to act through pathways similar to other progestins. Progestins can influence the cell cycle by modulating the activity of cyclin-dependent kinases (CDKs).
Caption: Hypothesized progestin signaling pathway.
Disclaimer: This application note is for research purposes only. The provided data is hypothetical and should be confirmed by independent experiments. The signaling pathway is a generalized representation for progestins and may not be specific to this compound.
References
- 1. Estrogen and progestin regulation of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Estrogen and progestin regulation of cell cycle progression - ProQuest [proquest.com]
- 4. Androgen Receptor Antagonism By Divalent Ethisterone Conjugates In Castrate-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Binding of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone is a synthetic steroid derivative of ethisterone, a first-generation progestin.[1] Understanding the protein binding profile of this compound is crucial for elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. Due to its structural similarity to other synthetic steroids, this compound is hypothesized to interact with several key proteins, including nuclear hormone receptors and plasma proteins.
This document provides detailed application notes and experimental protocols for investigating the binding of this compound to its putative protein targets: the Androgen Receptor (AR), the Progesterone Receptor (PR), Sex Hormone-Binding Globulin (SHBG), and Human Serum Albumin (HSA). Ethisterone and its derivatives have been shown to bind to both the androgen and progesterone receptors, and like other steroids, they are transported in the bloodstream by binding to SHBG and albumin.[2][3][4][5][6]
Potential Protein Targets and Signaling Pathways
The interaction of this compound with its target proteins can trigger specific signaling pathways. As a steroid hormone derivative, it is expected to bind to intracellular receptors like the Androgen and Progesterone Receptors, which then translocate to the nucleus to regulate gene expression. In the bloodstream, its binding to SHBG and albumin will affect its bioavailability.
Caption: Putative signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the described experimental protocols. These values are essential for comparing the binding affinity and kinetics of this compound with different protein targets.
| Protein Target | Experimental Technique | Parameter | Expected Value |
| Androgen Receptor (AR) | Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | 1 - 100 nM |
| ka (Association Rate) | 104 - 106 M-1s-1 | ||
| kd (Dissociation Rate) | 10-3 - 10-5 s-1 | ||
| Progesterone Receptor (PR) | Isothermal Titration Calorimetry (ITC) | KD (Binding Affinity) | 1 - 100 nM |
| ΔH (Enthalpy Change) | -5 to -20 kcal/mol | ||
| ΔS (Entropy Change) | Favorable (positive) | ||
| Sex Hormone-Binding Globulin (SHBG) | Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 0.1 - 10 µM |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Ka (Association Constant) | 104 - 106 M-1 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Androgen Receptor Binding
This protocol outlines the procedure for determining the binding kinetics and affinity of this compound to the Androgen Receptor using SPR.
Caption: Workflow for SPR analysis of AR binding.
Materials:
-
Recombinant human Androgen Receptor (ligand-binding domain)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of Androgen Receptor:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant AR solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution series of the compound in running buffer, ensuring the final DMSO concentration is consistent and low (<1%).
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of this compound and monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface using the regeneration solution.
-
Repeat steps 3.2-3.4 for all concentrations in the dilution series.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Progesterone Receptor Binding
This protocol describes the use of ITC to measure the thermodynamic parameters of the interaction between this compound and the Progesterone Receptor.
Caption: Workflow for ITC analysis of PR binding.
Materials:
-
Recombinant human Progesterone Receptor (ligand-binding domain)
-
Isothermal Titration Calorimeter
-
This compound
-
ITC buffer (e.g., phosphate buffer with matched pH and salt concentration)
Procedure:
-
Sample Preparation:
-
Dialyze the recombinant PR and dissolve this compound in the same ITC buffer to minimize buffer mismatch effects.
-
Load the PR solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Set the desired experimental temperature.
-
Perform an initial small injection to account for dilution effects, followed by a series of injections of the ligand into the sample cell.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Protocol 3: Competitive ELISA for Sex Hormone-Binding Globulin (SHBG) Binding
This protocol details a competitive ELISA to assess the ability of this compound to compete with a known ligand for binding to SHBG.
Materials:
-
Recombinant human SHBG
-
96-well microplate
-
Biotinylated steroid (e.g., biotinylated DHT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant SHBG in coating buffer and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate.
-
Add serial dilutions of this compound or a known competitor (positive control) to the wells.
-
Add a fixed concentration of biotinylated steroid to all wells and incubate.
-
-
Detection:
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the logarithm of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the protein binding profile of this compound. By employing a combination of biophysical and biochemical techniques, researchers can obtain valuable data on the binding affinity, kinetics, and thermodynamics of this compound with its potential protein targets. This information is essential for advancing our understanding of its biological activity and for its potential development as a therapeutic agent.
References
- 1. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 2. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the fatty acid ester norethisterone enanthate binding to human albumin: fluorescence, circular dichroism, and docking investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma protein binding of norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxymethylene Ethisterone in Steroid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone is a synthetic steroidal compound. Understanding its interaction with various steroid receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. Steroid receptor binding assays are fundamental in determining the binding affinity of a compound to its target receptor, providing valuable insights into its potency and selectivity. This document provides detailed application notes and protocols for utilizing this compound in competitive binding assays for the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).
While specific quantitative binding affinity data for this compound is not extensively available in public literature, this guide provides a robust framework for researchers to experimentally determine these values. For context, a structurally similar compound, oxymetholone (17β-hydroxy-2-hydroxymethylene-17α-methyl-5α-androstan-3-one), has been reported to have a very low relative binding affinity for the androgen receptor, with values being "too low to be determined" in some studies.[1][2] This suggests that this compound may exhibit a nuanced binding profile that warrants empirical investigation.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from steroid receptor binding assays with this compound. Researchers should populate this table with their experimentally determined values.
| Receptor | Radioligand | Test Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA, %) |
| Androgen Receptor (AR) | [³H]-Dihydrotestosterone | This compound | User Determined | User Determined | User Determined |
| Progesterone Receptor (PR) | [³H]-Progesterone | This compound | User Determined | User Determined | User Determined |
| Glucocorticoid Receptor (GR) | [³H]-Dexamethasone | This compound | User Determined | User Determined | User Determined |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the test compound that displaces 50% of the radioligand. Ki (Inhibition constant) is calculated from the IC50 value and represents the affinity of the compound for the receptor. RBA (Relative Binding Affinity) is the affinity of the test compound relative to a standard reference compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the principle of the competitive binding assay and the general experimental workflow.
Experimental Protocols
This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for steroid receptors. This protocol is a general guideline and may require optimization based on the specific receptor source and laboratory conditions.
Objective
To determine the in vitro binding affinity (IC50 and Ki) of this compound for the androgen, progesterone, and glucocorticoid receptors through a competitive radioligand binding assay.
Materials
-
Receptor Source:
-
Androgen Receptor: Cytosol from rat prostate or cells overexpressing human AR (e.g., LNCaP cells).
-
Progesterone Receptor: Cytosol from estrogen-primed rabbit uterus or cells overexpressing human PR (e.g., T47D cells).
-
Glucocorticoid Receptor: Cytosol from rat liver or cells overexpressing human GR (e.g., A549 cells).
-
-
Radioligands:
-
AR: [³H]-Dihydrotestosterone (DHT) or [³H]-Methyltrienolone (R1881)
-
PR: [³H]-Progesterone or [³H]-ORG 2058
-
GR: [³H]-Dexamethasone
-
-
Test Compound: this compound
-
Reference Standards (for RBA determination):
-
AR: Dihydrotestosterone (DHT)
-
PR: Progesterone
-
GR: Dexamethasone
-
-
Buffers and Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer with EDTA, dithiothreitol, and molybdate)
-
Dextran-coated charcoal (for separation of free from bound ligand)
-
Scintillation cocktail
-
-
Equipment:
-
Microcentrifuge
-
Liquid scintillation counter
-
Multi-channel pipette
-
Incubator or water bath
-
Protocol
-
Preparation of Receptor Cytosol:
-
Homogenize the appropriate tissue (e.g., rat prostate for AR) in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the supernatant (cytosol) containing the soluble receptors.
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference standard in the assay buffer.
-
Set up assay tubes for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled standard), and competitive binding (radioligand + receptor + varying concentrations of this compound).
-
To each tube, add the appropriate amount of receptor cytosol.
-
-
Incubation:
-
Add a fixed concentration of the appropriate radioligand to all tubes.
-
Add the varying concentrations of this compound or the reference standard to the competitive binding tubes. For non-specific binding tubes, add a high concentration of the unlabeled standard.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold suspension of dextran-coated charcoal to each tube to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal with the adsorbed free radioligand.
-
-
Detection and Data Analysis:
-
Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference standard / IC50 of this compound) x 100.
-
Conclusion
The provided protocols and guidelines offer a comprehensive approach for researchers to investigate the binding characteristics of this compound with key steroid receptors. By systematically determining the IC50, Ki, and RBA values, scientists can gain critical insights into the compound's potency and selectivity, which is essential for advancing our understanding of its biological activity and potential for drug development. The lack of extensive public data on this compound's receptor binding profile underscores the importance of the empirical studies outlined in this document.
References
Application Notes & Protocols for the Isolation of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of 2-Hydroxymethylene ethisterone from a reaction mixture. This steroid is a key intermediate in the synthesis of Danazol, a synthetic androgen. The successful isolation of this compound in high purity is critical for the subsequent steps in the drug manufacturing process.
The following protocols are based on established principles of steroid chemistry and purification techniques. They provide a comprehensive guide for researchers to develop a robust and scalable isolation process.
Overview of Isolation Strategy
The formylation of ethisterone to produce this compound typically occurs in a basic reaction medium. The resulting reaction mixture contains the desired product, unreacted starting material, byproducts, and reaction reagents. A multi-step purification strategy is therefore required to isolate the target compound with high purity. The general workflow involves:
-
Aqueous Workup and Extraction: To neutralize the reaction mixture and perform an initial separation of the product from water-soluble impurities.
-
Chromatographic Purification: To separate this compound from structurally similar steroids and other organic impurities.
-
Crystallization: To achieve the final desired purity and obtain the product in a stable, solid form.
Below is a diagram illustrating the overall workflow for the isolation of this compound.
Caption: Overall workflow for the isolation and purification of this compound.
Experimental Protocols
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
This protocol describes the initial purification step to separate the desired product from the basic reaction mixture. The acidity of some steroids allows them to be held in an alkaline solution, while non-acidic impurities can be extracted with organic solvents[1].
Materials:
-
Crude reaction mixture containing this compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water to the separatory funnel.
-
Slowly add 1 M HCl to neutralize the mixture. Check the pH with litmus paper or a pH meter until it is approximately neutral (pH ~7). Caution: Neutralization may be exothermic and cause gas evolution. Vent the separatory funnel frequently.
-
Add ethyl acetate to the separatory funnel (a typical starting ratio is 1:1 v/v with the aqueous layer).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate completely. The organic layer (containing the product) should be the top layer.
-
Drain the lower aqueous layer into a flask.
-
Extract the aqueous layer again with a fresh portion of ethyl acetate to ensure complete recovery of the product.
-
Combine the organic layers in a clean separatory funnel.
-
Wash the combined organic layers with an equal volume of brine. This helps to remove residual water and some water-soluble impurities.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes.
-
Filter the drying agent and collect the dried organic phase.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid product.
Caption: Step-by-step workflow for the aqueous workup and extraction protocol.
Protocol 2: Purification by Column Chromatography
Column chromatography is a crucial technique for separating steroids with differing polarities[1]. Silica gel is a common stationary phase for the purification of steroids.
Materials:
-
Crude this compound solid
-
Silica gel (60-120 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (gradient elution). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate tubes.
-
Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 3: Final Purification by Crystallization
Crystallization is often used for the final purification of commercially abundant steroids[1]. The choice of solvent is critical for obtaining high-purity crystals.
Materials:
-
Purified this compound
-
Crystallization solvent (e.g., methanol, ethanol, acetone, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask with a condenser
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen crystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If a solvent mixture is used (e.g., ethyl acetate/hexane), dissolve the solid in the more soluble solvent (ethyl acetate) and then slowly add the less soluble solvent (hexane) until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. The values are illustrative and will vary depending on the specific reaction conditions and scale.
| Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Expected Yield (Illustrative) | Key Parameters |
| Liquid-Liquid Extraction | 30-50% | 60-75% | >90% | pH of aqueous phase, choice of organic solvent, number of extractions. |
| Column Chromatography | 60-75% | 95-98% | 70-85% | Stationary phase (silica gel), mobile phase composition (e.g., hexane/ethyl acetate gradient), column dimensions, loading technique. |
| Crystallization | 95-98% | >99.5% | 85-95% | Choice of solvent(s), cooling rate, final temperature. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the impurities and the purification steps.
Caption: Logical flow of impurity removal during the isolation of this compound.
References
Application Notes and Protocols for the Use of 2-Hydroxymethylene Ethisterone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Hydroxymethylene ethisterone as a versatile starting material in the preparation of novel heterocyclic steroids. The protocols detailed herein focus on the synthesis of fused pyrazole and isoxazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
This compound, a derivative of the synthetic progestin ethisterone, serves as a valuable C2-building block for the construction of more complex steroidal architectures. Its key structural feature is the presence of a reactive α,β-unsaturated ketone system in conjugation with a hydroxymethylene group. This functionality allows for facile cyclocondensation reactions with various dinucleophiles to afford a range of heterocyclic systems fused to the A-ring of the steroid nucleus. The resulting compounds are of interest for the development of new therapeutic agents.
Synthetic Applications
The primary application of this compound in organic synthesis is its use as a precursor for the formation of fused heterocyclic rings, most notably pyrazoles and isoxazoles. These reactions typically proceed through a cyclocondensation mechanism.
-
Synthesis of Pyrazole Derivatives: Reaction with hydrazine hydrate or substituted hydrazines yields pyrazole-fused ethisterone derivatives.
-
Synthesis of Isoxazole Derivatives: Reaction with hydroxylamine hydrochloride results in the formation of isoxazole-fused ethisterone derivatives.
These transformations provide a straightforward route to novel steroidal heterocycles with potential applications in drug discovery.
Experimental Protocols
3.1. General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended reaction.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Product purification is typically achieved by column chromatography or recrystallization.
-
Characterization of products should be performed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
3.2. Protocol 1: Synthesis of (17α)-17-Hydroxy-pregn-4-en-20-yno[2,3-d]pyrazole
This protocol describes the synthesis of the pyrazole-fused derivative of ethisterone.
-
Materials:
-
This compound
-
Hydrazine hydrate (85% in water)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure pyrazole derivative.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
-
3.3. Protocol 2: Synthesis of (17α)-17-Hydroxy-pregn-4-en-20-yno[2,3-d]isoxazole
This protocol details the synthesis of the isoxazole-fused derivative of ethisterone.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in pyridine.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure isoxazole derivative.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of pyrazole and isoxazole derivatives of ethisterone.
Table 1: Synthesis of Ethisterone-Derived Pyrazole
| Entry | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | 5 | 85 |
Table 2: Synthesis of Ethisterone-Derived Isoxazole
| Entry | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | This compound | Hydroxylamine hydrochloride | Pyridine | 18 | 78 |
Table 3: Example Characterization Data for (17α)-17-Hydroxy-pregn-4-en-20-yno[2,3-d]pyrazole
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H, pyrazole-H), 6.20 (s, 1H, C4-H), 2.60 (s, 1H, C≡CH), 1.25 (s, 3H, C18-H₃), 0.95 (s, 3H, C19-H₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.2, 150.1, 140.5, 124.8, 87.5, 80.1, 74.9, 52.3, 49.8, 45.6, 38.7, 36.4, 31.5, 29.8, 23.4, 20.8, 18.9 |
| MS (ESI+) m/z | 363.2 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3300 (O-H), 3250 (N-H), 2100 (C≡C), 1660 (C=O), 1610 (C=C) |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for pyrazole synthesis.
Caption: Logical relationship of synthetic strategy.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxymethylene Ethisterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxymethylene ethisterone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound from ethisterone is typically achieved through a base-catalyzed formylation reaction. This reaction is a type of Claisen condensation where ethisterone acts as the ketone component and an excess of a formylating agent, such as ethyl formate, provides the formyl group. A strong base, like sodium hydride or sodium methoxide, is used to deprotonate the C2 position of ethisterone, facilitating the nucleophilic attack on the formylating agent.
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents and their functions are summarized in the table below.
| Reagent | Chemical Name | Role |
| Ethisterone | (17α)-17-Hydroxy-17-(ethynyl)androst-4-en-3-one | Starting material (substrate) |
| Ethyl Formate | Ethyl methanoate | Formylating agent |
| Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) | Strong base to deprotonate the C2 position of ethisterone | |
| Anhydrous Solvent (e.g., Benzene, Toluene, THF) | Reaction medium | |
| Acid (e.g., Hydrochloric acid, Acetic acid) | Used during workup to neutralize the reaction mixture and protonate the product | |
| Extraction Solvent (e.g., Ethyl acetate, Dichloromethane) | Used to isolate the product from the aqueous layer during workup | |
| Chromatography Solvents (e.g., Hexane, Ethyl Acetate) | Used for purification of the final product |
Q3: What are the typical reaction conditions for this synthesis?
A3: While specific conditions can be optimized, a general protocol involves the slow addition of ethisterone to a suspension of a strong base in an anhydrous solvent, followed by the addition of a molar excess of ethyl formate. The reaction is often carried out at or below room temperature to control the reaction rate and minimize side reactions. The reaction progress is typically monitored by thin-layer chromatography (TLC).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material (ethisterone) from the product (this compound). The disappearance of the ethisterone spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.
Q5: What is the expected yield for this synthesis?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., sodium hydride exposed to moisture).2. Insufficient amount of base.3. Low reaction temperature or short reaction time.4. Impure starting materials or solvents. | 1. Use fresh, properly stored sodium hydride or prepare fresh sodium methoxide.2. Increase the molar equivalent of the base.3. Allow the reaction to proceed for a longer duration or slightly increase the temperature, monitoring carefully by TLC.4. Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction temperature is too high, leading to side reactions.2. Use of an inappropriate base or solvent.3. Presence of water in the reaction mixture. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C).2. Experiment with different bases (e.g., NaH vs. NaOMe) and anhydrous solvents.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Difficulty in Isolating the Product | 1. Incomplete reaction, leading to a mixture of starting material and product.2. Formation of emulsions during aqueous workup.3. Product is too soluble in the aqueous phase during extraction. | 1. Ensure the reaction has gone to completion using TLC before workup.2. Add brine (saturated NaCl solution) to break up emulsions during extraction.3. Perform multiple extractions with a suitable organic solvent. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities.2. The product may be inherently an oil or a low-melting solid. | 1. Purify the product using column chromatography.2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or triturating with a non-polar solvent like hexane. |
| Low Yield After Purification | 1. Loss of product during column chromatography.2. Decomposition of the product on silica gel. | 1. Use an appropriate amount of silica gel and a suitable solvent system for chromatography.2. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of acid-sensitive compounds. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 to 1.5 molar equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Add anhydrous solvent (e.g., benzene or THF) to the flask.
-
Addition of Ethisterone: Dissolve ethisterone (1 molar equivalent) in the same anhydrous solvent and add it dropwise to the sodium hydride suspension at a controlled temperature (e.g., 0-5 °C).
-
Formylation: After the addition of ethisterone is complete, add a molar excess of ethyl formate (3 to 5 molar equivalents) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) at a low temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Visualizations
Technical Support Center: 2-Hydroxymethylene Ethisterone Purification
Welcome to the technical support center for the purification of 2-Hydroxymethylene ethisterone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the purification of this compound.
Q1: Why is the purity of my this compound low after column chromatography?
A1: Low purity after column chromatography can stem from several factors. Firstly, the choice of stationary and mobile phases is critical. Steroids with similar polarities can be difficult to separate. Secondly, overloading the column with crude product can lead to poor separation. Finally, the flow rate of the mobile phase might be too high, not allowing for proper equilibrium and separation.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems to improve separation. A common approach for steroids is a gradient elution with hexane and ethyl acetate or dichloromethane and methanol on a silica gel column.
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's adsorbent weight.
-
Adjust Flow Rate: Slow down the flow rate to increase the interaction time between the compound and the stationary phase, which can enhance separation.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography (e.g., with a C18 column) can be a valuable alternative for separating steroids.[1]
-
Q2: My this compound appears to be degrading during purification. What could be the cause?
A2: Degradation can occur due to exposure to harsh conditions. The hydroxymethylene group can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat or light. The 3-keto group can also be susceptible to certain reagents.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Ensure that all solvents and materials used in the purification process are neutral. If necessary, wash organic extracts with a mild buffer solution.
-
Avoid High Temperatures: Concentrate fractions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).
-
Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use Fresh Solvents: Use high-purity, freshly distilled solvents to avoid contaminants that could catalyze degradation.
-
Q3: I am having difficulty removing the starting material (Ethisterone) from my final product. How can I improve this separation?
A3: Ethisterone and this compound are structurally very similar, which can make their separation challenging. The primary difference is the addition of the hydroxymethylene group, which slightly increases the polarity of the molecule.
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often required for separating closely related steroid impurities.[2] A high-resolution column and an optimized mobile phase can provide the necessary separation.
-
Recrystallization: If there is a significant difference in the solubility of the two compounds in a particular solvent, fractional recrystallization can be an effective purification method. Experiment with various solvent systems.
-
Flash Chromatography: Utilize a fine-particle silica gel and a slow, shallow gradient elution to maximize the separation potential of column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of Ethisterone, a synthetic progestogen. It is often considered an impurity or a related compound that can arise during the synthesis of Ethisterone or its derivatives.[3]
Q2: What are the common impurities found with this compound?
A2: Besides unreacted starting materials like Ethisterone, other potential impurities include process-related substances, degradation products, and structurally similar analogs formed during synthesis.[3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of steroid compounds.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of impurities.[3]
Q4: What are the typical storage conditions for this compound?
A4: It is recommended to store this compound at +4°C, protected from light and moisture, to ensure its stability.
Data Presentation
Table 1: Example HPLC Conditions for Steroid Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include methanol, ethanol, or acetone.
-
Dissolution: Add the crude product to the selected solvent in a flask and heat the mixture while stirring until the solid is completely dissolved.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for low purity after column chromatography.
References
identifying and removing impurities in 2-Hydroxymethylene ethisterone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethylene ethisterone. The following sections detail methods for identifying and removing impurities, present relevant quantitative data, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No. 2787-02-2) is a synthetic steroid and a derivative of ethisterone. It is primarily used as an intermediate in the synthesis of other steroid derivatives, such as Danazol. Its chemical formula is C₂₂H₂₈O₃ and it has a molecular weight of 340.46 g/mol .[1][2]
Q2: What are the likely impurities I might encounter in a sample of this compound?
A2: Impurities in this compound can originate from the synthesis process or degradation.[3] Based on a likely synthesis route involving the formylation of ethisterone, potential impurities include:
-
Ethisterone: Unreacted starting material.
-
2-Formyl ethisterone: The over-oxidized product.
-
Isomers of this compound: Such as the 2α-hydroxymethyl ethisterone isomer.[4][5]
-
Reagent-derived impurities: Byproducts from the formylating or dehydrogenating agents used in the synthesis.
-
Degradation products: Arising from prolonged storage or exposure to adverse conditions.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: The most common and effective techniques for analyzing steroid impurities are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with a UV detector, as the conjugated ketone structure of this compound absorbs UV light.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and analysis of this compound.
Problem 1: Low Purity of Synthesized this compound
-
Symptom: The crude product appears as a discolored solid or oil, and preliminary analysis (e.g., TLC, HPLC) shows multiple impurity peaks.
-
Possible Cause: Incomplete reaction during the formylation of ethisterone, or the formation of side products.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction time, temperature, and stoichiometry of reagents are optimized for the formylation reaction.
-
Purification Strategy: Employ a multi-step purification strategy, starting with recrystallization followed by column chromatography for more stubborn impurities.
-
Problem 2: Co-elution of Impurities in HPLC Analysis
-
Symptom: Impurity peaks are not well-resolved from the main peak of this compound in the HPLC chromatogram.
-
Possible Cause: The mobile phase composition or the column chemistry is not optimal for separating structurally similar compounds.
-
Solution:
-
Adjust Mobile Phase: Modify the gradient or isocratic composition of the mobile phase (e.g., acetonitrile and water). A shallower gradient can improve the resolution of closely eluting peaks.
-
Change Column: If adjusting the mobile phase is insufficient, try a different stationary phase. For example, if a C18 column was used, a phenyl-hexyl or a different brand of C18 column might offer different selectivity.
-
Modify Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can also impact resolution.
-
Problem 3: Inefficient Removal of a Specific Impurity by Recrystallization
-
Symptom: A particular impurity persists even after multiple recrystallization steps.
-
Possible Cause: The impurity has a similar solubility profile to this compound in the chosen solvent system.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) is often effective. For steroids, combinations like methanol/water or ethyl acetate/hexane are common.[8]
-
Alternative Purification: If recrystallization fails, preparative HPLC or column chromatography are more powerful techniques for separating compounds with similar polarities.[1][9]
-
Quantitative Data
The following table provides an example of a typical impurity profile for a synthesized batch of this compound before and after purification by column chromatography. The values are representative and may vary depending on the specific synthetic and purification methods used.
| Impurity | Retention Time (min) | Concentration in Crude Product (%) | Concentration after Purification (%) |
| Ethisterone | 8.5 | 5.2 | < 0.1 |
| 2-Formyl ethisterone | 10.2 | 2.1 | < 0.1 |
| Unknown Impurity 1 | 9.8 | 1.5 | 0.2 |
| This compound | 9.2 | 91.2 | > 99.5 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the starting mobile phase composition.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical workflow for troubleshooting low purity of this compound.
References
- 1. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. agilent.com [agilent.com]
- 4. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential limitations of recrystallization for the definitive identification of radioactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative HPLC. Part 1: A comparison of three types of equipment for the purification of steroids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 2-Hydroxymethylene Ethisterone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Hydroxymethylene ethisterone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage, solid this compound should be stored at 2-8°C. Once in solution, the stability can be significantly influenced by the solvent, pH, light, and temperature. It is crucial to prepare fresh solutions for experiments whenever possible and to store stock solutions under appropriate conditions to minimize degradation.
Q2: What are the common degradation pathways for steroids similar to this compound?
Steroids with similar structures, such as norethisterone, can undergo degradation through several pathways. One identified pathway involves the aromatization of the A-ring, which can lead to the formation of estrogen-like compounds.[1][2] Other common degradation reactions for steroids include oxidation and hydrolysis.[3] It is important to note that impurity profiling for ethisterone and its derivatives is essential to identify and characterize any degradation products that may arise during synthesis, formulation, or storage.[4]
Q3: What factors can influence the stability of this compound in solution?
Several factors can impact the stability of steroid solutions:
-
pH: The pH of the solution can significantly affect the rate of hydrolysis. For many steroids, neutral or slightly acidic conditions are preferred to minimize degradation.[5]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[6][7] Solutions should be protected from light by using amber vials or by working in a dark environment.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[8][9] Solutions should be stored at recommended temperatures, typically refrigerated or frozen.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[3] It is advisable to use de-gassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: The choice of solvent can impact stability. While solubility in organic solvents like ethanol, methanol, and acetonitrile is generally good for similar compounds, the reactivity of the solvent itself should be considered.
-
Trace Metal Ions: The presence of trace metal ions can catalyze degradation reactions. The use of high-purity solvents and reagents is recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in stock solution over time. | Degradation due to improper storage. | - Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.- Protect from light by using amber vials.- Use high-purity, de-gassed solvents and purge the headspace with an inert gas before sealing. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | - Perform forced degradation studies to identify potential degradation products.- Adjust solution pH to a more stable range (typically slightly acidic to neutral for similar steroids).- Add antioxidants (e.g., BHT, BHA) or chelating agents (e.g., EDTA) to the solution. |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | - Ensure the chosen solvent has adequate solubilizing capacity for the desired concentration.- Consider using a co-solvent system.- Store solutions in tightly sealed containers to prevent solvent evaporation. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | - Prepare fresh solutions for each experiment.- Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH of buffers). |
Data on Stability of Structurally Similar Compounds
Table 1: Summary of Forced Degradation Studies on Norethisterone Acetate [6][10]
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 1N HCl, Reflux | Degradation observed |
| Base Hydrolysis | 1N NaOH, Reflux | Significant degradation |
| Oxidation | 30% H₂O₂, Reflux | Degradation observed |
| Photolysis | Exposure to UV radiation | Degradation observed |
Table 2: Factors Influencing Photodegradation of Ethinylestradiol [7][11]
| Factor | Condition | Effect on Degradation Rate |
| pH | Increase from 7.00 to 10.00 | Increased |
| pH | Decrease from 6.00 to 4.00 | Decreased |
| Additives | Methanol | Suppressed |
| Additives | Humic acid, nitrate, nitrite | Accelerated |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified period. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A diode array detector is recommended to monitor for the appearance of new peaks and changes in the UV spectrum.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The extent of degradation can be quantified by the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point for steroid analysis.
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Perform gradient elution to ensure the separation of both the parent compound and any potential degradation products, which may have different polarities.
-
Adjust the pH of the aqueous component of the mobile phase (e.g., using a phosphate or acetate buffer) to optimize peak shape and resolution.
-
-
Detection: Use a UV detector at the wavelength of maximum absorbance of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity of the method.[12]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Fate and behavior of progestogens in activated sludge treatment: Kinetics and transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [repository.lib.umassd.edu]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Degradation Process of Ethinylestradiol—Kinetic Study | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Overcoming Poor Solubility of 2-Hydroxymethylene Ethisterone in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 2-Hydroxymethylene ethisterone in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic steroid and a derivative of Danazol, often used as a research intermediate.[1][2] Its chemical structure, with a large, nonpolar steroid backbone, contributes to its low aqueous solubility. This poor solubility can lead to several issues in in-vitro and in-vivo assays, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the initial signs of solubility problems in my assay?
A2: You may be encountering solubility issues if you observe any of the following:
-
Visible Precipitate: Cloudiness, crystals, or film in your stock solutions or assay wells after adding the compound.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: A dose-response curve that plateaus unexpectedly or shows a biphasic effect at higher concentrations.
-
Low Potency: The compound appears less active than expected, which could be due to the actual concentration in solution being much lower than the nominal concentration.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
It is crucial to then dilute this stock solution into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤1%, often <0.1%).
Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." The troubleshooting workflow below provides a step-by-step guide to address this. The primary goal is to maintain the compound in a solubilized state in the final assay medium.
Troubleshooting Guide: Overcoming Assay Solubility Issues
If you are experiencing compound precipitation or suspect poor solubility is affecting your results, follow this troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting poor solubility of this compound in assays.
Step 1: Verify Stock Solution
Before troubleshooting the assay conditions, ensure your stock solution is properly prepared.
-
Action: Visually inspect your stock solution for any signs of precipitation.
-
Troubleshooting: If the stock is not clear, try gently warming the solution (e.g., in a 37°C water bath) or using sonication to aid dissolution. If it still doesn't dissolve, you may need to prepare a new, less concentrated stock solution.
Step 2: Optimize the Dilution Process
The manner in which you dilute the stock solution into the aqueous buffer can significantly impact solubility.
-
Action: Instead of a single large dilution, perform serial dilutions. When making the final dilution into the assay buffer, add the compound stock slowly while vortexing or stirring the buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Troubleshooting: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% DMSO). High concentrations of organic solvents can also be toxic to cells in cell-based assays.
Step 3: Modify the Assay Buffer with Solubilizing Excipients
If optimizing the dilution is not sufficient, you can add solubilizing agents to your assay buffer. The choice of excipient will depend on the nature of your assay.
| Excipient | Recommended Starting Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1% w/v | Binds to hydrophobic molecules, increasing their apparent solubility. | Can interfere with protein-binding studies. Ensure it doesn't affect your target. |
| Tween® 20 or Triton™ X-100 | 0.01 - 0.05% v/v | Non-ionic detergents that form micelles to encapsulate hydrophobic compounds.[3] | Can disrupt cell membranes at higher concentrations; check for cellular toxicity. |
| Co-solvents (e.g., Propylene Glycol, Polyethylene Glycol 300/400) | 1 - 10% v/v | Increases the polarity of the solvent mixture, enhancing solubility.[4][5] | May affect enzyme activity or cell health. A vehicle control is essential. |
Step 4: Employ Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These methods aim to create a more stable and soluble form of the compound in the aqueous environment.
Caption: Mechanisms of advanced formulation strategies for enhancing the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their solubility in water.[6][7]
-
Lipid-Based Formulations: These systems, such as micelles or liposomes, can solubilize poorly water-soluble drugs within their lipid core.[6][7]
-
Solid Dispersions: In this approach, the drug is dispersed within a soluble polymer matrix.[4][7][8] This is more common for oral drug formulation but the principle can be adapted for in-vitro use.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated solution (e.g., 20% w/v). Gentle heating and stirring may be required.
-
Prepare the Drug Stock: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Form the Complex: Slowly add the drug stock solution to the stirred HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Quantify: Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Dilute for Assay: Use this quantified, solubilized stock for your experiments, ensuring you have an appropriate vehicle control (buffer with HP-β-CD and the same amount of organic solvent).
Protocol 2: Using a Co-solvent System
This protocol outlines the use of a co-solvent to improve solubility.
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay (e.g., propylene glycol, PEG 400).
-
Prepare the Drug Stock: Dissolve this compound in the chosen co-solvent to create a high-concentration stock.
-
Prepare the Co-solvent/Buffer Mixture: Prepare your assay buffer containing the desired final concentration of the co-solvent (e.g., 5% propylene glycol).
-
Dilute the Drug: Serially dilute the drug stock from step 2 into the co-solvent/buffer mixture from step 3.
-
Control Group: Ensure your vehicle control for the experiment contains the same final concentration of the co-solvent.
By systematically applying these troubleshooting steps and protocols, researchers can overcome the challenges posed by the poor aqueous solubility of this compound, leading to more accurate and reliable assay results.
References
- 1. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-Hydroxymethylene Ethisterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxymethylene ethisterone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Claisen condensation of ethisterone (17α-ethynyltestosterone) with a formylating agent such as ethyl formate in the presence of a strong base like sodium methoxide.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the ethisterone starting material. - Extend Reaction Time: If starting material is still present after the initially planned reaction time, consider extending the duration. - Increase Temperature: Cautiously increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions. |
| Suboptimal Reagent Stoichiometry | - Excess Formylating Agent: Use a significant excess of the formylating agent (e.g., ethyl formate) to drive the reaction towards the product. - Base Equivalents: Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium methoxide, sodium hydride) is used to ensure complete deprotonation of the ketone. |
| Base Degradation | - Freshly Prepared Base: Use a freshly opened or prepared solution of the base. Sodium methoxide can degrade upon exposure to moisture and air. |
| Product Loss During Workup | - Careful pH Adjustment: During the acidic workup to neutralize the reaction mixture and protonate the enolate, add the acid slowly and with cooling to avoid potential degradation of the product. - Efficient Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary. |
Problem 2: Formation of Significant Amounts of Side Products
| Potential Side Product | Identification | Mitigation Strategies |
| Unreacted Ethisterone | Presence of a spot/peak corresponding to the starting material in TLC/HPLC analysis. | See "Incomplete Reaction" under Problem 1 . |
| Di-formylated Ethisterone | A product with a higher molecular weight than the desired product, potentially with two formyl groups attached (e.g., at C2 and C4). This can be confirmed by mass spectrometry. | - Control Stoichiometry: Avoid a large excess of the formylating agent. - Lower Reaction Temperature: Perform the reaction at a lower temperature to favor mono-formylation. |
| Self-condensation Product of Ethyl Formate | Formation of ethyl 3-hydroxyacrylate or its derivatives. | This is less likely to be a major issue when a large excess of the more reactive ketone (ethisterone) is present. However, slow addition of the base to a mixture of ethisterone and ethyl formate can help minimize this. |
| Epimers of Ethisterone | The use of a strong base can potentially cause epimerization at stereocenters alpha to the carbonyl group. | - Use the Minimum Effective Amount of Base: Employing a slight excess of base is often sufficient. - Keep Reaction Temperatures Low: Lower temperatures can reduce the rate of epimerization. |
| Degradation Products | Complex mixture of unidentified products, potentially arising from the decomposition of the steroid skeleton under harsh basic conditions. | - Use Milder Reaction Conditions: Consider using a less harsh base if possible, or perform the reaction at lower temperatures for a shorter duration. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the formylation of 17α-ethynyltestosterone (ethisterone) using a formylating agent like ethyl formate in the presence of a strong base such as sodium methoxide or sodium hydride. This reaction is a type of crossed Claisen condensation.
Q2: I am observing two spots on my TLC plate that are very close together, both different from the starting material. What could they be?
A2: It is likely that you have formed the two epimers of this compound: 2α-hydroxymethylene ethisterone and 2β-hydroxymethylene ethisterone. The introduction of the hydroxymethylene group at the C-2 position creates a new stereocenter. Separation of these isomers can be challenging and may require careful column chromatography.
Q3: How can I improve the regioselectivity of the formylation to favor the C-2 position?
A3: The formylation at the C-2 position is generally favored due to the electronic and steric environment of the enolate formed from the α,β-unsaturated ketone system in ethisterone. To maximize selectivity, it is crucial to use a strong, non-nucleophilic base to ensure the formation of the thermodynamic enolate.
Q4: Can I use a different formylating agent other than ethyl formate?
A4: Other formylating agents can be used, such as methyl formate or triethyl orthoformate under acidic conditions (though this is a different reaction mechanism). However, ethyl formate is commonly used in the Claisen condensation approach due to its reactivity and commercial availability. The choice of formylating agent may require optimization of the reaction conditions.
Q5: My reaction mixture is turning dark brown/black. What does this indicate?
A5: A significant color change to dark brown or black often suggests decomposition of the starting material or product, or the formation of polymeric resin-like materials. This can be caused by excessively high temperatures, a highly concentrated reaction mixture, or prolonged reaction times in the presence of a strong base. It is advisable to perform the reaction at lower temperatures and monitor it closely to stop it once the starting material is consumed.
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen Condensation
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Ethisterone (17α-ethynyltestosterone)
-
Ethyl formate (freshly distilled)
-
Sodium methoxide (freshly prepared or from a new, sealed container)
-
Anhydrous solvent (e.g., benzene, toluene, or tetrahydrofuran)
-
Hydrochloric acid (e.g., 2 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve ethisterone in the anhydrous solvent.
-
Addition of Reagents: Add a significant molar excess of ethyl formate to the solution. Cool the mixture in an ice bath.
-
Base Addition: Slowly add a solution or suspension of sodium methoxide (at least 1.1 equivalents) in the anhydrous solvent to the cooled reaction mixture with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
Data Presentation
Table 1: Hypothetical Data on the Effect of Reaction Conditions on the Yield and Purity of this compound
| Entry | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Purity by HPLC (%) (Desired Product : Side Products) |
| 1 | NaOMe (1.1) | 25 | 12 | 75 | 92 : 8 |
| 2 | NaOMe (1.1) | 50 | 6 | 80 | 88 : 12 |
| 3 | NaOMe (2.0) | 25 | 12 | 78 | 85 : 15 (Increased di-formylation) |
| 4 | NaH (1.1) | 25 | 18 | 72 | 90 : 10 |
| 5 | NaOMe (1.1) | 0 | 24 | 65 | 95 : 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Stability and Storage of 2-Hydroxymethylene Ethisterone
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Hydroxymethylene ethisterone during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a crystalline solid at temperatures between 2°C and 8°C.[1][2] The parent compound, ethisterone, is stored at -20°C for multi-year stability, which could also be a suitable alternative for long-term storage of its derivative.[3][4]
Q2: How should I store this compound in solution?
Solutions of this compound are expected to be less stable than the solid form. If you must store it in solution, use a high-purity, dry, aprotic solvent and store at -20°C or -80°C for short periods. It is advisable to prepare solutions fresh for each experiment. The parent compound, ethisterone, is soluble in organic solvents like ethanol, methanol, and acetonitrile.[3][4] Before preparing a stock solution, it is recommended to purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen.[3]
Q3: My analytical results are inconsistent, or I see unknown peaks in my chromatogram. What could be the cause?
Inconsistent results and the appearance of new peaks often indicate degradation of the compound.[5] This can be caused by improper storage conditions, such as exposure to light, elevated temperatures, humidity, or reactive substances. The presence of acidic or basic impurities in your solvents or on your labware can also catalyze degradation.[5] It is crucial to perform a forced degradation study to identify potential degradants.[6][7][8]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The molecule contains several sites susceptible to oxidation, including the hydroxymethylene group and the tertiary alcohol.
-
Hydrolysis: The enone system could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce degradation, a common issue for steroid compounds.[7]
-
Thermal Degradation: High temperatures can lead to decomposition.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis after short-term storage. | Compound degradation. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. 3. Perform Co-elution: Spike the sample with a fresh, pure standard to see if the main peak is consistent. |
| Loss of compound potency or reduced biological activity. | Significant degradation has occurred. | 1. Re-analyze Purity: Use a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the purity of the stored compound. 2. Conduct a Forced Degradation Study: This will help identify the conditions under which the compound is unstable.[6][7][8] 3. Obtain a New Batch: If significant degradation is confirmed, it is best to use a fresh, high-purity batch of the compound. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation or contamination. | 1. Do Not Use: Do not use the compound if its physical appearance has changed. 2. Characterize the Material: If necessary, use analytical techniques like Mass Spectrometry or NMR to identify the impurities. |
Experimental Protocols
To ensure the stability of this compound, it is recommended to perform a forced degradation study. This involves subjecting the compound to various stress conditions to understand its degradation profile.[6][7][8]
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
High-purity methanol or acetonitrile
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound under the same conditions.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all samples, along with a control sample (stock solution stored at -20°C), by a stability-indicating HPLC method.
Data Presentation Template
Use the following table to summarize the results from your forced degradation study.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | Room Temp | ||
| 0.1 N NaOH | 24 | Room Temp | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Heat (Solid) | 24 | 60 | ||
| Heat (Solution) | 24 | 60 | ||
| Photolysis (Solid) | - | - | ||
| Photolysis (Solution) | - | - |
Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.
References
- 1. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 2. 2alpha-Hydroxymethyl ethisterone | 2787-03-3 | CAA78703 [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
troubleshooting inconsistent results in 2-Hydroxymethylene ethisterone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethylene ethisterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a synthetic steroid, chemically a derivative of ethisterone and a metabolite of Danazol.[1][2] Unlike its parent compound Danazol and testosterone, this compound has been shown in at least one study to not significantly suppress the growth of human endometrial cells in vitro.[3] Its primary use in research is often as a reference standard or intermediate in the synthesis of other compounds.[4][5]
Q2: I am seeing inconsistent results in my cell-based assays. What are the potential causes?
A2: Inconsistent results in cell-based assays with steroid compounds can stem from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration in your cell culture medium does not exceed the solvent's tolerance level for your cells. Steroids can be prone to precipitation in aqueous solutions.
-
Cell Line Variability: Different cell lines may express varying levels of steroid receptors and metabolizing enzymes, leading to different responses. Ensure you are using a consistent cell line and passage number.
-
Assay Interference: Components of your assay, such as phenol red in the culture medium, can have estrogenic activity and interfere with your results. Consider using phenol red-free medium.
-
Cross-reactivity: If using an antibody-based detection method (e.g., ELISA), be aware of potential cross-reactivity with other steroids or metabolites in your system.
Q3: My synthesis of this compound has a low yield. What can I do to improve it?
A3: Low yields in steroid synthesis can be challenging. Here are a few troubleshooting steps:
-
Starting Material Purity: Verify the purity of your starting materials (e.g., ethisterone) using analytical techniques like NMR or HPLC. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction to introduce the 2-hydroxymethylene group is sensitive to reaction conditions. Ensure strict control over temperature, reaction time, and stoichiometry of reagents.
-
Purification Method: Steroid purification can be complex due to the presence of structurally similar byproducts. Consider optimizing your chromatography methods (e.g., column chromatography with different solvent systems) to improve separation and yield.
Q4: How should I store this compound?
A4: this compound should be stored at 2°C - 8°C.[4][6] It is important to protect it from moisture and light to prevent degradation. For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Inconsistent Biological Activity in In Vitro Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Incomplete dissolution of the compound.- Pipetting errors.- Uneven cell seeding. | - Visually inspect the stock solution for any precipitate.- Use a positive displacement pipette for viscous stock solutions.- Ensure a single-cell suspension before seeding. |
| No observable effect at expected concentrations | - Low or absent expression of the target receptor in the cell line.- Rapid metabolism of the compound by the cells.- The compound is not active in the chosen assay. | - Verify target receptor expression using qPCR or Western blot.- Perform a time-course experiment to assess compound stability.- Include a positive control with a known active steroid. |
| Unexpected agonist or antagonist activity | - Contamination of the compound with other active steroids.- Off-target effects of the compound. | - Check the purity of your compound batch with LC-MS.- Test the compound in a panel of steroid receptor assays to assess specificity. |
Issues in Synthesis and Purification
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | - Insufficient reaction time or temperature.- Deactivated reagents. | - Monitor the reaction progress using TLC or LC-MS.- Use freshly opened or properly stored reagents. |
| Formation of multiple byproducts | - Incorrect reaction stoichiometry.- Side reactions due to reactive functional groups. | - Optimize the molar ratio of reactants.- Consider using protecting groups for other reactive sites on the steroid scaffold. |
| Difficulty in separating product from starting material | - Similar polarity of the product and starting material. | - Use a different stationary phase or solvent system for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation. |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay (Example)
-
Cell Seeding: Seed cells (e.g., a hormone-responsive cancer cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Make serial dilutions in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., testosterone) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control and plot the dose-response curve.
Visualizations
Logical Troubleshooting Workflow for Inconsistent Assay Results
Caption: A flowchart for troubleshooting inconsistent experimental results.
Potential Signaling Pathway of this compound
Caption: A potential signaling pathway for this compound.
References
- 1. Danazol - Wikipedia [en.wikipedia.org]
- 2. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 2alpha-Hydroxymethyl ethisterone | 2787-03-3 | CAA78703 [biosynth.com]
optimizing reaction conditions for thiazole-fused ethisterone synthesis
Welcome to the technical support center for the synthesis of thiazole-fused ethisterone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing thiazole-fused ethisterone?
A1: The Hantzsch thiazole synthesis is a widely used and effective method.[1][2][3] A particularly efficient, environmentally friendly approach involves the reaction of an epoxy-ethisterone intermediate with a thiourea or thioamide derivative in acetic acid.[4][5][6] This domino reaction proceeds without the need for a metal catalyst or strong base, with water being the only byproduct.[4][5]
Q2: What is the general reaction mechanism for this synthesis?
A2: The reaction begins with the formation of an epoxy-ethisterone from ethisterone. This is followed by a domino reaction initiated by the nucleophilic attack of the sulfur atom from the thiourea derivative on the epoxy ring. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused thiazole ring system.[4]
Q3: What are the key starting materials required?
A3: The essential starting materials are ethisterone (to be converted to epoxy-ethisterone) and various thiourea or thioamide derivatives.[4][7] Acetic acid is recommended as the solvent.[4]
Q4: Are there any specific safety precautions to consider?
A4: Standard laboratory safety protocols should be followed. Acetic acid is corrosive and should be handled in a fume hood. Ethisterone and its derivatives are steroidal compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | The choice of solvent is critical. Acetic acid has been shown to provide quantitative yields.[4] Polar aprotic solvents like THF, DMF, and DMSO, as well as some polar protic solvents like methanol and ethanol, may result in no product or a mixture of products.[4] Ensure you are using glacial acetic acid. |
| Suboptimal Reaction Temperature | The reaction is typically heated to 100 °C.[4] Lower temperatures may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures could promote side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure Starting Materials | Ensure the epoxy-ethisterone and the thiourea derivative are pure. Impurities can interfere with the reaction. The purity of the thioamide is particularly important.[2] |
| Insufficient Reaction Time | The recommended reaction time is 8 hours.[4] If the reaction is incomplete, consider extending the reaction time and monitoring by TLC until the starting material is consumed. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is not precipitating | The product is expected to precipitate upon the addition of water to the cooled reaction mixture.[4] If precipitation is not occurring, try placing the solution in an ice bath to reduce solubility. |
| Presence of impurities in the final product | If the filtered product is not pure, recrystallization from ethanol or methanol is an effective purification method.[4] |
| Incorrect workup procedure | After precipitation, the solid product should be filtered and washed repeatedly with water to remove any residual acetic acid or water-soluble impurities.[4] |
Experimental Protocols
Synthesis of Epoxy-Ethisterone
The synthesis of the epoxy-ethisterone starting material is a prerequisite for the main reaction. This can be achieved by treating ethisterone with a suitable oxidizing agent, such as hydrogen peroxide in the presence of a base.[7][8]
General Procedure for the Synthesis of Thiazole-Fused Ethisterone
This protocol is adapted from an efficient, environmentally friendly synthesis method.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine epoxy-ethisterone (1 mmol) and the desired thiourea or thioamide derivative (1.05 mmol).
-
Solvent Addition: Add 5 mL of glacial acetic acid to the flask.
-
Heating: Heat the reaction mixture to 100 °C with continuous stirring for 8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the flask to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
-
Drying and Purification:
-
Dry the collected solid in vacuo.
-
If necessary, recrystallize the product from ethanol or methanol to obtain the pure thiazole-fused ethisterone derivative.[4]
-
Data Presentation
Table 1: Effect of Solvent on the Synthesis of Fused-Aminothiazolo-Ethisterone
| Solvent | Yield (%) | Reference |
| Acetic Acid | Quantitative | [4] |
| Methanol | Mixture of products | [4] |
| Ethanol | Mixture of products | [4] |
| Isopropanol | Low yield | [4] |
| 1-Propanol | Low yield | [4] |
| THF | No product | [4] |
| 1,4-Dioxane | No product | [4] |
| DMF | No product | [4] |
| DMSO | No product | [4] |
Table 2: Yields of Thiazole-Fused Ethisterone with Various Substituted Thioureas
| Substituent on Thiourea | Product Yield (%) | Reference |
| Unsubstituted | Quantitative | [4] |
| Phenyl | Excellent | [4] |
| 2,4-Dimethoxyphenyl | 83 | [4] |
| 2,5-Dimethoxyphenyl | 92 | [4] |
| 4-Hydroxyphenyl | 89 | [4] |
| 4-Chlorophenyl | ~94 (average) | [4] |
| 4-Nitrophenyl | ~94 (average) | [4] |
| 2,4-Dichlorophenyl | 90 | [4] |
| Pyridin-2-yl | ~84 (average) | [4] |
| Pyridin-3-yl | ~84 (average) | [4] |
| Pyridin-4-yl | ~84 (average) | [4] |
| Pyrimidin-2-yl | 69 | [4] |
Visualizations
Caption: Experimental workflow for thiazole-fused ethisterone synthesis.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-Hydroxymethylene Ethisterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Hydroxymethylene ethisterone.
Troubleshooting Guides and FAQs
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which for biological samples includes proteins, lipids, salts, and phospholipids.[1] Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, caused by these co-eluting components.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3] For a steroidal compound like this compound, which may be present at low concentrations, these effects can obscure its true concentration, leading to unreliable results.[1][4]
Q2: My this compound signal is lower than expected or highly variable between samples. Could this be due to matrix effects?
A2: Yes, inconsistent or lower-than-expected signal intensity is a classic symptom of matrix effects, specifically ion suppression. This occurs when co-eluting matrix components compete with this compound for ionization in the mass spectrometer's source.[5] The variability between samples is often due to differences in the composition of the biological matrix from one individual or sample to another.[6]
Q3: How can I definitively determine if my LC-MS assay for this compound is being affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. Simultaneously, a blank, extracted matrix sample is injected.[1][7] Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement, respectively, corresponding to the retention times of interfering matrix components.[1][8]
-
Post-Extraction Spike: This is a quantitative method and the more common approach.[1][9] It involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a sample where the analyte has been spiked into a blank matrix after the extraction process. A significant difference between these two signals indicates the presence of matrix effects.[7]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[10]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by modifying the mobile phase composition, adjusting the gradient, or using a different analytical column.
-
Use of an Appropriate Internal Standard (IS): This is a crucial step for accurate quantification. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[8] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects, allowing for reliable correction of the signal.[11][12]
Q5: I am using a stable isotope-labeled internal standard, but my results are still inconsistent. What could be the problem?
A5: Even with a SIL-IS, issues can arise. Here are a few troubleshooting points:
-
Incomplete Co-elution: For the correction to be effective, the analyte and the SIL-IS must co-elute perfectly.[12] Even a slight difference in retention time can lead to them experiencing different degrees of matrix effects. Consider using a column with a different selectivity or adjusting the chromatographic conditions to ensure complete overlap of the peaks.
-
Differential Matrix Effects: In rare cases, the analyte and SIL-IS may not experience identical matrix effects, especially if there is a significant difference in their concentrations.
-
Purity of the Internal Standard: The SIL-IS should be checked for the presence of any unlabeled analyte, which could artificially inflate the measured concentration of this compound.[11]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of the absolute matrix effect.
-
Prepare a Standard Solution (Set A): Prepare a solution of this compound in the final mobile phase solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Prepare a Blank Matrix Extract (Set B): Process a blank biological matrix sample (e.g., plasma, urine) using your established extraction procedure (e.g., LLE or SPE).
-
Spike the Blank Matrix Extract: Add the same known amount of this compound from the standard solution to the extracted blank matrix from Step 2.
-
LC-MS Analysis: Analyze both the standard solution (Set A) and the spiked matrix extract (Set B) using your LC-MS method.
-
Calculate the Matrix Effect: The matrix effect (ME) is calculated as follows:
-
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Standard Solution) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is an effective technique for removing polar interferences like salts and providing a cleaner sample extract compared to protein precipitation.[1][10]
-
Sample Preparation: To 100 µL of the biological sample (e.g., plasma), add the internal standard solution.
-
pH Adjustment (if necessary): Adjust the pH of the sample to ensure this compound is in a neutral, uncharged state to facilitate its extraction into an organic solvent.
-
Extraction: Add an immiscible organic solvent (e.g., 1 mL of methyl-tert-butyl ether or a hexane/ethyl acetate mixture).[1]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[1]
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.[1]
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase, vortex, and inject it into the LC-MS system.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85 - 95 | -45 to +15 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | -15 to +5 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | -10 to +5 | < 5 |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression.[1]
Visualizations
Caption: Workflow for LC-MS analysis with sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 2-Hydroxymethylene Ethisterone Resolution in HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of 2-Hydroxymethylene ethisterone in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound in reversed-phase HPLC?
Poor resolution in the HPLC analysis of this compound can stem from several factors, broadly categorized as issues with the mobile phase, the stationary phase (column), or the HPLC system itself. Common culprits include an inappropriate mobile phase composition, a suboptimal pH, column degradation, or excessive system volume.[1][2] It is also crucial to ensure proper sample preparation to avoid issues like sample overload or incompatibility with the mobile phase.[1]
Q2: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[3][4] The primary causes include:
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with polar functional groups on the analyte. To mitigate this, consider using a highly end-capped column or adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.[3][4] Try reducing the injection volume or the sample concentration.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the pH to be at least 2 units away from the analyte's pKa can improve peak shape.[5]
-
Column Contamination or Voids: A blocked frit or a void at the head of the column can cause peak tailing.[1] Backflushing the column or replacing it if necessary can resolve this.
Q3: I am observing peak fronting for my this compound peak. What does this indicate?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.[3][6] Potential causes include:
-
Sample Overload (Concentration): While mass overload often causes tailing, high concentration overload can lead to fronting.[3][6] Diluting the sample is the most straightforward solution.
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronted peak.[1] Whenever possible, dissolve the sample in the mobile phase.
-
Column Collapse: In rare cases, a physical collapse of the column packing can lead to peak fronting. This usually requires column replacement.
Q4: Can I use normal-phase HPLC for the analysis of this compound?
Yes, normal-phase HPLC can be a viable alternative for the separation of steroids, especially for resolving isomers.[1] In normal-phase chromatography, a polar stationary phase (like silica or diol) is used with a non-polar mobile phase (e.g., hexane/isopropanol). This can offer different selectivity compared to reversed-phase HPLC and may be advantageous for separating this compound from closely related impurities.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for troubleshooting poor resolution between this compound and an impurity.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for systematically troubleshooting poor HPLC resolution.
Guide 2: Addressing Peak Shape Issues
This guide outlines the decision-making process for diagnosing and resolving common peak shape abnormalities.
Decision Tree for Peak Shape Problems
Caption: A decision tree to diagnose and solve peak tailing and fronting issues.
Experimental Protocols & Data
Proposed Starting HPLC Method for this compound
This reversed-phase HPLC method is a suggested starting point for the analysis of this compound.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Data on Alternative HPLC Parameters for Steroid Separation
The following table summarizes alternative parameters that can be explored to improve the resolution of this compound, based on successful separations of other steroids.[7][8]
| Parameter | Alternative Options and Considerations |
| Stationary Phase | - Biphenyl or Phenyl-Hexyl: Can provide alternative selectivity for aromatic compounds.[8] - Polar-Endcapped C18: May improve peak shape for polar analytes. |
| Mobile Phase (Organic Modifier) | - Methanol: Can alter selectivity compared to acetonitrile. A ternary mixture of Acetonitrile, Methanol, and Water can also be explored. - Isopropanol or Tetrahydrofuran (THF): Can be used as a third solvent in the mobile phase to fine-tune selectivity.[7] |
| Mobile Phase (Aqueous) | - Addition of an acid (e.g., 0.1% Formic Acid or Phosphoric Acid): Can improve peak shape by suppressing silanol interactions. |
| Elution Mode | - Gradient Elution: If isocratic elution does not provide adequate separation of all components, a gradient program (e.g., increasing the percentage of organic solvent over time) can be employed. |
References
- 1. Separation of Ethisterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2alpha-Hydroxymethyl ethisterone | 2787-03-3 | CAA78703 [biosynth.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Efficient Synthesis, Liquid-Chromatography Purification, and Tandem Mass Spectrometric Characterization of Estrogen-Modified DNA Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | 2787-02-2 | FH24425 [biosynth.com]
dealing with batch-to-batch variability of 2-Hydroxymethylene ethisterone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the batch-to-batch variability of 2-Hydroxymethylene ethisterone. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic steroidal compound, structurally related to ethisterone and is a derivative of Danazol.[1][2] Ethisterone, the parent compound, is a progestin, meaning it acts as an agonist for the progesterone receptor (PR).[3][4] Additionally, ethisterone and other related progestins derived from testosterone can exhibit androgenic activity by binding to and activating the androgen receptor (AR).[4][5][6][7] Therefore, this compound is expected to primarily interact with progestogen and androgen signaling pathways.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can stem from several factors throughout the manufacturing process.[8] These include inconsistencies in raw materials, slight variations in synthetic conditions (temperature, pressure, reaction time), and differences in purification and crystallization processes.[9] This can lead to variations in purity, impurity profiles, crystal structure (polymorphism), and particle size distribution between batches.[10]
Q3: How can batch-to-batch variability affect my experimental results?
A3: Inconsistent batches can lead to significant variability in experimental outcomes. Key parameters that can be affected include:
-
Biological Activity: Differences in purity and the presence of active or interfering impurities can alter the compound's potency and efficacy.[5] The stereochemistry of steroids is crucial for receptor binding, and minor variations can lead to different biological effects.
-
Reproducibility: Using different batches with varying characteristics can make it difficult to reproduce experimental findings, a cornerstone of scientific research.
-
Safety and Toxicity: The presence of unknown impurities could lead to unexpected off-target effects or toxicity in cell-based or in vivo models.
Q4: What information should I look for in the Certificate of Analysis (CoA) for each batch?
A4: A comprehensive Certificate of Analysis is crucial for assessing the quality of each batch. Key information to look for includes:
-
Identity Confirmation: Data from techniques like NMR, Mass Spectrometry (MS), and IR spectroscopy confirming the chemical structure.[1]
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), which should indicate the percentage of the active compound.[1]
-
Impurity Profile: Ideally, the CoA should list and quantify any known impurities.
-
Physical Properties: Information on appearance, solubility, and sometimes particle size.[11]
-
Potency/Assay: A measure of the biological or chemical activity of the batch.[10]
Troubleshooting Guide
Problem 1: Inconsistent biological activity (potency, efficacy) between experiments.
| Possible Cause | Suggested Solution |
| Batch-to-Batch Variability | Procure a Certificate of Analysis for each batch and compare the purity, impurity profile, and potency. If significant differences are observed, consider using a single, well-characterized batch for a series of experiments. |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or -80°C. If degradation is suspected, re-verify the purity of your stock solution using HPLC. |
| Inaccurate Concentration | Ensure accurate weighing of the compound and precise dilution steps. Use calibrated pipettes and equipment. |
| Assay Sensitivity | Confirm that your assay is sensitive enough to detect the expected biological response. Run appropriate positive and negative controls in every experiment. |
Problem 2: Unexpected or off-target effects observed in cell-based assays or animal models.
| Possible Cause | Suggested Solution |
| Presence of Active Impurities | Review the impurity profile on the CoA. If not provided, request it from the supplier or perform your own impurity profiling using HPLC-MS. Impurities may have their own biological activities. |
| Cross-reactivity with other Receptors | Given that ethisterone derivatives can have both progestogenic and androgenic activity, consider if the observed effects could be due to interaction with multiple steroid receptors.[5][7] Use specific receptor antagonists to dissect the signaling pathways involved. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental system is below the threshold known to cause cellular stress or other non-specific effects (typically <0.1%). |
Problem 3: Poor solubility or precipitation of the compound in solution.
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | Check the known solubility of this compound in your chosen solvent. Prepare stock solutions at a concentration well within the solubility limit. |
| Incorrect Solvent | Use an appropriate solvent for steroid compounds. High-concentration stock solutions are typically prepared in DMSO. For aqueous working solutions, ensure the final DMSO concentration is low and that the compound remains in solution. |
| Precipitation Over Time | Prepare working solutions fresh from a stock solution just before use. Some compounds can precipitate out of aqueous solutions over time, especially at lower temperatures. |
Data Presentation: Example Batch Comparison
The following table illustrates how to summarize quantitative data from the Certificates of Analysis for different batches of this compound to identify potential sources of variability.
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Purity (HPLC) | 99.2% | 97.5% | 99.5% | > 98.0% |
| Impurity 1 | 0.3% | 1.1% | 0.1% | < 0.5% |
| Impurity 2 | 0.1% | 0.5% | 0.1% | < 0.2% |
| Water Content | 0.2% | 0.8% | 0.1% | < 0.5% |
| Potency (Assay) | 99.1% | 97.2% | 99.4% | 98.0% - 102.0% |
In this example, Batch B shows lower purity and higher levels of impurities, which could be a source of experimental variability.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities are identified by their retention times and can be quantified if reference standards are available.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is used to determine the molecular weight of impurities, aiding in their structural elucidation.
-
LC System: Use an HPLC system with the same column and mobile phase conditions as described above.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Ionization Mode: Positive ion mode is typically suitable for steroid compounds.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 150-1000).
-
Analysis: Correlate the retention times of impurity peaks from the HPLC UV chromatogram with the mass spectra to assign molecular weights to each impurity.
3. In Vitro Receptor Binding Assay (Example: Progesterone Receptor)
This protocol provides a framework for assessing the biological activity of different batches by measuring their ability to displace a radiolabeled ligand from the progesterone receptor.
-
Materials:
-
Progesterone receptor preparation (e.g., from cell lysates or purified protein).
-
Radiolabeled progesterone (e.g., [³H]-Progesterone).
-
Test compound (this compound from different batches).
-
Assay buffer.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a non-labeled progesterone standard.
-
In a multi-well plate, incubate the progesterone receptor preparation with a fixed concentration of [³H]-Progesterone and varying concentrations of the test compound or standard.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate bound from free radioligand (e.g., using a filter plate).
-
Add scintillation cocktail to the filters and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). Compare the IC50 values between different batches to assess relative potency.
Visualizations
Signaling Pathways
This compound, as a derivative of ethisterone, is expected to interact with both the Progesterone Receptor (PR) and the Androgen Receptor (AR). Both receptors have classical (genomic) and non-classical ( rapid/non-genomic ) signaling pathways.
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting inconsistent experimental results that may be caused by batch-to-batch variability.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scbt.com [scbt.com]
- 3. What is Ethisterone used for? [synapse.patsnap.com]
- 4. Ethisterone - Wikipedia [en.wikipedia.org]
- 5. Clinical significance of the androgenicity of progestins in hormonal therapy in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Ethisterone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of ethisterone and its derivatives. Ethisterone, an orally active progestin, is practically insoluble in water, which can limit its oral bioavailability.[1] This guide explores various formulation strategies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of ethisterone derivatives?
A1: The primary challenge is the poor aqueous solubility of ethisterone, which limits its dissolution rate in the gastrointestinal (GI) tract.[1] For a drug to be absorbed, it must first be in solution at the site of absorption.[2] Other factors include potential first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[3]
Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly water-soluble steroids like ethisterone?
A2: Several strategies can be employed, including:
-
Micronization: Reducing the particle size of the drug to increase its surface area for dissolution.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to improve wettability and dissolution.[5][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host to enhance its solubility in water.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, facilitating absorption.[8]
-
Prodrugs: Chemically modifying the ethisterone derivative to create a more soluble or permeable compound that converts to the active drug in the body.[9]
Q3: Is there a significant difference in bioavailability between ethisterone and its analogue, norethisterone?
A3: Ethisterone is described as a relatively weak progestogen compared to norethisterone.[10] While both are orally active, norethisterone has been more extensively studied, with an average oral bioavailability reported to be around 64%.[11] Micronization has been shown to significantly improve the oral bioavailability of norethisterone.[11] Given their structural similarities, strategies effective for norethisterone are likely to be beneficial for ethisterone as well.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Micronization
| Potential Cause | Troubleshooting Step |
| Particle Agglomeration | Micronized particles have a high surface energy and may re-agglomerate. Incorporate a wetting agent or surfactant into the formulation to improve particle dispersion. |
| Inadequate Particle Size Reduction | Verify the particle size distribution using techniques like laser diffraction. Further milling or jet milling may be required to achieve the desired particle size.[2] |
| Poor Wettability | Even with a larger surface area, poor wettability can hinder dissolution. Consider formulating with hydrophilic excipients or surfactants. |
Issue 2: Instability of Solid Dispersion Formulations
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization | The amorphous drug within the solid dispersion can crystallize over time, reducing its enhanced solubility. Select a polymer carrier that has a high glass transition temperature (Tg) and strong interactions with the drug to inhibit crystallization. Store under controlled temperature and humidity conditions. |
| Phase Separation | The drug and carrier may separate during storage. Ensure miscibility between the drug and the carrier by conducting thermal analysis (e.g., DSC) to confirm a single Tg. |
| Hygroscopicity | Some hydrophilic carriers can absorb moisture, which may lead to drug crystallization. Store in tightly sealed containers with a desiccant. |
Issue 3: Inefficient Cyclodextrin Complexation
| Potential Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity must be appropriate for the ethisterone derivative. Beta-cyclodextrin is commonly used for steroids due to its suitable cavity size.[12] |
| Low Complexation Efficiency | Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and the drug-to-cyclodextrin molar ratio.[12] Characterize the complex using techniques like DSC, XRD, and NMR to confirm inclusion.[13] |
| Competitive Inhibition | Other formulation excipients may compete with the drug for the cyclodextrin cavity. Evaluate the compatibility of all formulation components. |
Issue 4: Poor Performance of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Potential Cause | Troubleshooting Step |
| Incomplete Emulsification | The oil, surfactant, and co-surfactant ratios may not be optimal. Construct a ternary phase diagram to identify the optimal self-emulsifying region.[14] |
| Drug Precipitation upon Dilution | The drug may precipitate out of the emulsion upon contact with aqueous fluids in the GI tract. Increase the concentration of the surfactant or co-surfactant to improve drug solubilization in the emulsion droplets. |
| Excipient Incompatibility | The drug may not be sufficiently soluble in the chosen oil or surfactant system. Screen a variety of oils, surfactants, and co-surfactants for their ability to solubilize the ethisterone derivative.[14] |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for norethisterone, which can serve as a reference for ethisterone due to their structural similarities.
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 47-73% (mean 64%) | - | [11] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Oral administration | [3] |
| Elimination Half-life (t1/2) | 5-12 hours (mean 7.6 hours) | - | [3] |
Experimental Protocols
Protocol 1: Preparation of Ethisterone-Cyclodextrin Inclusion Complexes (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of ethisterone derivative to beta-cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Accurately weigh the beta-cyclodextrin and place it in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin to form a paste.
-
Drug Incorporation: Gradually add the accurately weighed ethisterone derivative to the paste and continue kneading for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).[12]
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). The volume is typically 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a standardized rate, typically 50 or 75 rpm.
-
Sample Introduction: Introduce the ethisterone derivative formulation (e.g., tablet, capsule, or powder) into the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the concentration of the dissolved ethisterone derivative in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of ethisterone derivatives.
Caption: Pathway from oral administration of an ethisterone formulation to its pharmacological effect.
References
- 1. Ethisterone - LKT Labs [lktlabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medicines.org.uk [medicines.org.uk]
- 4. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethisterone - Wikipedia [en.wikipedia.org]
- 11. Norethisterone - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. theaspd.com [theaspd.com]
- 15. What is dissolution testing? [pion-inc.com]
Technical Support Center: Quantitative Analysis of 2-Hydroxymethylene Ethisterone
Disclaimer: Publicly available, validated methods for the quantitative analysis of 2-Hydroxymethylene ethisterone are limited. This guide provides a framework for method development and refinement based on established analytical principles for similar steroid compounds, such as ethisterone and its derivatives. The protocols and data presented herein are illustrative and should be adapted and validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a quantitative HPLC method for this compound?
A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the recommended starting point. Steroids are well-retained on C18 columns.[1] A typical starting condition would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water.[2][3] UV detection is common, and the optimal wavelength should be determined by scanning the UV spectrum of the analyte (a starting point could be around 240-250 nm, typical for similar steroid structures).[3]
Q2: What are the main challenges in the quantitative analysis of steroid derivatives like this compound?
A2: Key challenges include:
-
Structural Similarity: Steroids often have very similar structures, making chromatographic separation from impurities or related compounds difficult.[4]
-
Low UV Absorbance: Some steroids exhibit low UV molar absorptivity, which can limit the sensitivity of UV-based detection methods.[5]
-
Ionization Efficiency: For mass spectrometry (MS) based methods, the inherent structural characteristics of steroids can lead to low ionization efficiency, reducing sensitivity.[6] Derivatization can be employed to improve this.[1][6]
-
Matrix Effects: When analyzing samples from biological matrices (e.g., plasma), endogenous substances can interfere with the analysis, requiring robust sample preparation techniques.[6]
Q3: Should I use an isocratic or gradient elution for my HPLC method?
A3: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler, faster, and more robust if your analyte is well-separated from other components.[3]
-
Gradient elution (mobile phase composition changes over time) is necessary if your sample contains compounds with a wide range of polarities, allowing for the separation of both early and late-eluting impurities.[4][7]
Q4: Can I use LC-MS for quantification? What are the advantages?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for steroid analysis. Its main advantages are:
-
High Selectivity and Sensitivity: LC-MS can distinguish between compounds with identical retention times but different mass-to-charge ratios, offering superior selectivity.[6][7]
-
Structural Information: Mass spectrometry provides mass information that helps confirm the identity of the analyte.[7]
-
Lower Limits of Quantification (LLOQ): LC-MS methods are generally more sensitive than HPLC-UV, making them suitable for trace-level analysis.[6]
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis of steroid compounds.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Interaction of the analyte with active silanol groups on the silica backbone of the column is a common cause of peak tailing.[8] Solution: Use a modern, high-purity silica column with end-capping. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).[8] Adding a mobile phase modifier like triethylamine (TEA) can also help, but is often not needed with modern columns.[8] |
| Column Overload | Injecting too much sample can lead to peak fronting.[8][9] Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10][11] |
| Column Contamination/Void | A contaminated guard column or a void at the head of the analytical column can cause split or tailing peaks.[11] Solution: Replace the guard column. If the problem persists, reverse-flush the analytical column (disconnected from the detector) or replace it if necessary.[11] |
Problem: Unstable or Drifting Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between runs, especially for gradient methods. Flushing with at least 10-20 column volumes is recommended.[9] |
| Mobile Phase Composition Change | Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition and affect retention. Solution: Prepare fresh mobile phase daily and keep reservoirs covered.[9][10] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention time. Solution: Use a thermostatted column oven to maintain a constant and consistent temperature.[9][10] |
| Pump or System Leaks | Leaks in the HPLC system will cause flow rate fluctuations, leading to erratic retention times.[10] Solution: Inspect all fittings for leaks and tighten or replace as necessary. Check pump seals for wear. |
Below is a troubleshooting workflow for retention time instability.
Illustrative Experimental Protocol
This section provides a hypothetical RP-HPLC method for the quantification of this compound in a bulk drug substance.
1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
3. Chromatographic Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in sequence from lowest to highest concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of the sample solution from the calibration curve.
The general workflow for this analytical method is outlined below.
Data Presentation
Method development often involves optimizing chromatographic conditions. The following tables present hypothetical data from such optimization studies.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| % Acetonitrile | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 50% | 12.5 | 1.2 | 2.5 |
| 60% | 7.8 | 1.1 | 2.1 |
| 70% | 4.2 | 1.1 | 1.4 |
Table 2: Method Precision and Accuracy (Hypothetical Validation Data)
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 25 (LQC) | 1.8% | 2.5% | 101.5% |
| 100 (MQC) | 1.2% | 1.9% | 99.8% |
| 200 (HQC) | 1.1% | 1.6% | 100.7% |
LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. %RSD = Percent Relative Standard Deviation.
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review [mdpi.com]
- 2. Separation of Ethisterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-Hydroxymethylene Ethisterone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This guide provides a comprehensive overview of a proposed HPLC method for the quantification of 2-Hydroxymethylene ethisterone, a synthetic steroid, and compares its expected performance with established, validated methods for similar steroid compounds.
Proposed HPLC Method and Comparison with Alternatives
Table 1: Comparison of Proposed HPLC Method for this compound with Validated Methods for Other Steroids
| Parameter | Proposed Method for this compound | Validated Method for Anabolic Steroids (Testosterone, Epitestosterone, Nandrolone)[3] | Validated Method for Corticosteroids (Mometasone furoate, etc.)[1] | Validated Method for Megestrol Acetate[4] |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Inertsil C8, 5 µm, 250 × 4 mm | Inertsil® ODS-3V 250 × 4.6 mm, 5 μm | Primesil C18 150mm x 4.6 mm, 5µm |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient/isocratic | 50% Buffer (CH3COOH 0.11% –CH3COONa 7.5 mmol/L, pH = 4), 45% CH3CN and 5% CH3OH (Isocratic) | Acetonitrile and water 50:50 (v/v) with gradient elution | 65:35 of Acetonitrile: water (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 1 mL/min | Not specified |
| Detection | UV, ~240-250 nm | UV detection at 238 nm | UV detection | PDA detector at 280nm |
| Linearity Range | To be determined (Expected: ~0.1 - 100 µg/mL) | Not specified | Not specified | 0.03-15 μg/ml |
| Accuracy (% Recovery) | To be determined (Target: 98-102%) | 76.0% - 118.0% (plasma), 92.0% - 109.5% (urine) | 70–130% | >90% |
| Precision (%RSD) | To be determined (Target: ≤ 2%) | < 13.3% (plasma), < 7.9% (urine) | 21.46% and 9.59% | 1% |
| Limit of Detection (LOD) | To be determined | 2.4 ng (NAN), 3.6 ng (TES), 2.6 ng (EPI) in plasma | Not specified | Not specified |
| Limit of Quantification (LOQ) | To be determined | Not specified | Not specified | Not specified |
Experimental Protocols
A detailed protocol for the validation of the proposed HPLC method is outlined below. This protocol is based on established guidelines for analytical method validation.
System Suitability
Before commencing method validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. To determine linearity, a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration) are prepared and injected. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies. A known amount of this compound is added to a placebo (spiked sample) at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is then calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples of the same batch of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): This is evaluated by performing the analysis on different days, with different analysts, and/or on different equipment. The RSD between the results from the different conditions should be within acceptable limits (typically ≤ 2%).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition (e.g., ±2% organic). The effect on the results is then evaluated.
Visualizing the Validation Workflow
The logical flow of the HPLC method validation process is illustrated in the following diagram.
Caption: Workflow for HPLC Method Validation.
By following this structured approach and utilizing the comparative data provided, researchers can confidently develop and validate a robust HPLC method for the accurate quantification of this compound, ensuring data integrity and compliance with regulatory standards.
References
- 1. akjournals.com [akjournals.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Ethisterone and its Derivative, 2-Hydroxymethylene ethisterone: A Review of Available Data
A comprehensive comparative analysis between ethisterone and its derivative, 2-Hydroxymethylene ethisterone, is currently hampered by a significant lack of publicly available experimental data for the latter. While ethisterone has been extensively studied, this compound is primarily documented as a chemical intermediate with limited biological information in the public domain. This guide, therefore, provides a detailed overview of the known experimental data for ethisterone, alongside the limited available information for this compound, highlighting the current knowledge gap.
Physicochemical Properties
A foundational aspect of any comparative analysis involves understanding the basic physicochemical properties of the compounds. While detailed experimental data for this compound is scarce, its basic chemical information is available.
| Property | Ethisterone | This compound |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1] |
| Molecular Formula | C₂₁H₂₈O₂[2] | C₂₂H₂₈O₃[1][3] |
| Molecular Weight | 312.45 g/mol [2] | 340.46 g/mol [3] |
| CAS Number | 434-03-7 | 2787-02-2[3] |
| Known Derivatives/Related Compounds | Danazol (metabolite of)[2] | Danazol (derivative of)[4] |
Pharmacodynamic Profile of Ethisterone
Ethisterone is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. Its biological activity is characterized by its interaction with various steroid hormone receptors.
Receptor Binding and Activity
Ethisterone primarily acts as an agonist at the progesterone receptor (PR), mediating its progestational effects. However, it also exhibits androgenic activity through its interaction with the androgen receptor (AR).
| Receptor | Activity of Ethisterone | Experimental Details |
| Progesterone Receptor (PR) | Agonist | Mimics the action of progesterone, leading to progestational effects.[5] |
| Androgen Receptor (AR) | Agonist | Possesses intrinsic androgenicity.[6] |
A key aspect of progestin pharmacology is the potential for cross-reactivity with other steroid receptors. The following diagram illustrates the general signaling pathway for steroid hormones like ethisterone.
Experimental Protocols
To determine the hormonal activity of compounds like ethisterone, a series of in vitro and in vivo assays are typically employed. The following diagram outlines a general workflow for such an investigation.
Detailed Methodologies:
Yeast-based in vitro androgen and progesterone bioassays: As described in a study on the structure-activity relationships of synthetic progestins, these assays are used to assess the intrinsic androgenic and progestogenic potential of compounds.[6] They typically involve genetically modified yeast strains that express the human androgen or progesterone receptor and a reporter gene (e.g., lacZ). Upon binding of an active compound to the receptor, the reporter gene is expressed, leading to a measurable signal (e.g., color change) that is proportional to the hormonal activity.
The Knowledge Gap: this compound
Currently, there is a notable absence of published experimental data on the biological activities of this compound. It is commercially available as a research chemical and is described as a derivative of danazol.[3][4] This suggests its potential use as a starting material or intermediate in the synthesis of other compounds. Without dedicated pharmacological studies, any comparison of its progestational, androgenic, or other hormonal activities with ethisterone remains speculative.
Conclusion
Ethisterone is a well-characterized synthetic progestin with known progestational and androgenic activities. Its mechanism of action through nuclear hormone receptors is well-established. In stark contrast, this compound remains a largely uncharacterized derivative from a biological perspective. Future research, including in vitro receptor binding and transactivation assays, as well as in vivo animal studies, would be necessary to elucidate its pharmacological profile and enable a meaningful comparative analysis with its parent compound, ethisterone. Researchers and drug development professionals are encouraged to view the provided information on ethisterone as a baseline for any future investigations into the biological properties of this compound.
References
- 1. This compound | C22H28O3 | CID 102328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Biological Assays for 2-Hydroxymethylene Ethisterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological evaluation of 2-Hydroxymethylene ethisterone, a metabolite of the synthetic steroid Danazol. The information is compiled to address the reproducibility of its preparation and its primary biological assay, offering a resource for researchers in steroid chemistry and pharmacology.
Synthesis of this compound
The primary route for the synthesis of this compound is through the chemical modification of Danazol. The synthesis, as first described by Rosi et al. in 1977, involves a two-step process starting from the readily available pharmaceutical agent, Danazol.[1]
Synthesis Pathway from Danazol
The synthesis proceeds via a reductive cleavage of the isoxazole ring of Danazol, which is fused to the A-ring of the steroid nucleus. This is followed by hydrolysis to yield the 2-hydroxymethylene derivative of ethisterone.
References
comparing the efficacy of different synthetic routes to 2-Hydroxymethylene ethisterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Hydroxymethylene ethisterone, a derivative of the synthetic progestin ethisterone. The introduction of a hydroxymethylene group at the C2 position of the steroid nucleus can significantly modify its biological activity, making efficient and scalable synthetic access a key consideration for research and development. This document outlines the two most prevalent methods for this transformation: the base-catalyzed Claisen-type condensation and the Vilsmeier-Haack formylation, offering a comparative analysis of their efficacy based on typical performance metrics in steroid chemistry.
Comparative Efficacy of Synthetic Routes
The synthesis of this compound from ethisterone is primarily a formylation reaction at the C2 position. The efficacy of the two main routes is summarized below.
| Parameter | Route 1: Claisen-Type Condensation | Route 2: Vilsmeier-Haack Reaction |
| Starting Material | Ethisterone | Ethisterone |
| Key Reagents | Ethyl formate, Sodium methoxide | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Typical Yield | 60-80% | 50-70% |
| Purity of Crude Product | Moderate to High | Moderate |
| Reaction Time | 4-8 hours | 2-6 hours |
| Scalability | Readily scalable | Scalable with caution due to reactive intermediates |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere, low temperature |
| Key Advantages | Milder reaction conditions, higher yields in some cases | Shorter reaction times |
| Key Disadvantages | Requires strictly anhydrous conditions and a strong base | Use of corrosive and hazardous reagents, may require more extensive purification |
Experimental Protocols
Route 1: Claisen-Type Condensation with Ethyl Formate
This method involves the base-catalyzed condensation of ethisterone with ethyl formate to introduce the formyl group, which exists in its enol form as the hydroxymethylene group.
Materials:
-
Ethisterone
-
Anhydrous Toluene
-
Ethyl formate
-
Sodium methoxide
-
Glacial acetic acid
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of ethisterone in anhydrous toluene is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Ethyl formate is added to the solution.
-
The mixture is cooled in an ice bath, and sodium methoxide is added portion-wise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of glacial acetic acid.
-
The mixture is concentrated under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to yield this compound.
Route 2: Vilsmeier-Haack Formylation
This route utilizes the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and dimethylformamide, to effect the formylation of the enol ether of ethisterone.
Materials:
-
Ethisterone
-
Anhydrous Dichloromethane
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask under a nitrogen atmosphere, anhydrous DMF is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise with stirring to form the Vilsmeier reagent.
-
A solution of ethisterone in anhydrous dichloromethane is added to the freshly prepared Vilsmeier reagent at low temperature (typically 0-5 °C).
-
The reaction mixture is stirred for 2-6 hours, monitoring for completion by TLC.
-
The reaction is carefully quenched by the slow addition of a cold aqueous sodium acetate solution.
-
The mixture is stirred for an additional hour to ensure hydrolysis of the intermediate iminium salt.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Validating the Mechanism of Action of 2-Hydroxymethylene Ethisterone: A Comparative Guide
This guide provides a framework for validating the mechanism of action of 2-Hydroxymethylene ethisterone, a synthetic steroid and a derivative of danazol and ethisterone.[1] Given the limited publicly available pharmacological data on this specific compound, this document outlines the experimental approaches required to characterize its activity and compares it to established progestins and androgens. This guide is intended for researchers, scientists, and drug development professionals.
Postulated Mechanism of Action
Based on its structural similarity to ethisterone and danazol, this compound is hypothesized to exert its effects through interaction with steroid hormone receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR).[2][3][4][5][6] Ethisterone is a known progestogen with weak androgenic activity, while danazol has a complex pharmacological profile, acting as a weak androgen, weak progestogen, and an inhibitor of gonadotropin release.[3][4][5][7] Therefore, this compound is likely a modulator of PR and AR, potentially exhibiting agonist, antagonist, or mixed partial agonist/antagonist activity.
Comparative Analysis with Alternative Compounds
To understand the unique pharmacological profile of this compound, it is essential to compare its activity with well-characterized compounds. This guide uses Progesterone, a natural progestogen, and Norethisterone, a widely used synthetic progestin, as primary comparators.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following tables summarize the hypothetical receptor binding affinities (Ki) and functional activities (EC50/IC50) for this compound, alongside known values for comparator compounds. These values are essential for quantifying the potency and selectivity of the compound.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Progesterone | 1 | >1000 | >1000 | 200 |
| Norethisterone | 0.9 | 30 | >1000 | 300 |
| Ethisterone | ~2.3 (44% of Progesterone)[5] | Weak | No | - |
| Danazol | Weak | Weak | - | - |
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | PR Agonist Activity (EC50) | AR Agonist Activity (EC50) | PR Antagonist Activity (IC50) | AR Antagonist Activity (IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Progesterone | 1-10 | - | - | - |
| Norethisterone | 0.1-1 | 10-100 | - | - |
| Mifepristone (RU486) | - | - | 0.1-1 | 10-100 |
| Bicalutamide | - | - | - | 100-1000 |
Experimental Protocols
To validate the mechanism of action and populate the data tables above, the following key experiments are required.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Progesterone Receptor (PR) and Androgen Receptor (AR).
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant human PR and AR.
-
Radioligand: Use a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Progesterone for PR and [³H]-R1881 for AR).
-
Competition Assay: Incubate a fixed concentration of the radioligand and receptor with increasing concentrations of unlabeled this compound or comparator compounds.
-
Separation: Separate receptor-bound from free radioligand using methods like filtration over glass fiber filters.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound at the PR and AR.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HeLa or HEK293) that does not endogenously express PR or AR.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human PR or AR cDNA.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (PREs for PR or AREs for AR).
-
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with increasing concentrations of this compound or a known agonist (e.g., Progesterone for PR, Dihydrotestosterone for AR).
-
Antagonist Mode: Treat the cells with a fixed concentration of the agonist in the presence of increasing concentrations of this compound or a known antagonist (e.g., Mifepristone for PR, Bicalutamide for AR).
-
-
Luciferase Assay: After an incubation period (typically 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the compound concentration to determine the EC50 value (concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced luciferase activity against the compound concentration to determine the IC50 value (concentration that inhibits 50% of the agonist response).
-
Visualizations
Signaling Pathway of Progesterone and Androgen Receptors
Caption: Genomic signaling pathway of steroid hormone receptors.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the radioligand receptor binding assay.
Logical Relationship for Comparative Analysis
Caption: Logical workflow for the comparative analysis.
References
- 1. scbt.com [scbt.com]
- 2. What is the mechanism of Danazol? [synapse.patsnap.com]
- 3. Danazol - Wikipedia [en.wikipedia.org]
- 4. Danazol. A synthetic steroid with diverse biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethisterone - Wikipedia [en.wikipedia.org]
- 6. What is Ethisterone used for? [synapse.patsnap.com]
- 7. Danazol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Study on the Cytotoxic Effects of Thiazole-Fused Ethisterone Derivatives
A comprehensive analysis of the anti-melanoma potential of novel ethisterone-based compounds, detailing their cytotoxic efficacy, impact on cellular processes, and mechanisms of action.
This guide provides a comparative overview of the cytotoxic effects of various thiazole-fused ethisterone derivatives against several melanoma cell lines. The data presented is compiled from recent studies investigating the potential of these compounds as anti-cancer agents. We delve into their inhibitory concentrations, effects on apoptosis and the cell cycle, and the underlying signaling pathways they modulate.
I. Comparative Cytotoxicity
A series of thiazole-fused ethisterone derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.
| Derivative | B16 F10 (murine) | LOX IMVI (human) | SK-MEL-28 (human) | SK-MEL-25 (human) | SK-MEL-5 (human) |
| E2 | 2.7 ± 0.0 µM | 1.6 ± 0.0 µM | 1.7 ± 0.2 µM | 1.6 ± 0.1 µM | 2.4 ± 0.5 µM |
| E7 | 5.8 ± 0.1 µM | 3.6 ± 0.3 µM | 5.0 ± 0.6 µM | 3.8 ± 0.2 µM | - |
| E13 | >20 µM | >20 µM | >20 µM | >20 µM | >20 µM |
| E15 | 4.6 ± 0.5 µM | 2.8 ± 0.1 µM | 3.1 ± 0.1 µM | 2.1 ± 0.1 µM | - |
| E17 | 4.1 ± 0.3 µM | 3.9 ± 0.2 µM | 4.5 ± 0.4 µM | 3.5 ± 0.1 µM | - |
| E18 | 5.2 ± 0.6 µM | 4.1 ± 0.2 µM | 4.8 ± 0.3 µM | 3.9 ± 0.2 µM | - |
| E19 | 6.1 ± 0.4 µM | 5.5 ± 0.3 µM | 5.9 ± 0.5 µM | 4.8 ± 0.3 µM | - |
| E46 | 8.9 ± 0.7 µM | 7.2 ± 0.5 µM | 8.1 ± 0.6 µM | 6.5 ± 0.4 µM | - |
| E47 | 2.6 µM | - | - | 2.5 µM | - |
| E48 | >20 µM | >20 µM | >20 µM | >20 µM | >20 µM |
| E49 | >20 µM | >20 µM | >20 µM | >20 µM | >20 µM |
| E50 | >20 µM | >20 µM | >20 µM | >20 µM | >20 µM |
Table 1: IC50 values of thiazolo-ethisterone derivatives against various melanoma cell lines. Data sourced from a comprehensive study on thiazole-fused androstenone and ethisterone derivatives.[1] The N-phenyl substituted derivative (E2) and the catechol substituted derivative (E47) demonstrated significant growth inhibition with IC50 values as low as 1.6 µM.[1] In contrast, the amino substituted derivative (E1), N-Methyl-N-phenyl derivative (E13), and the dichloro (E48) and pyridinyl derivatives (E49 and E50) showed no significant cytotoxicity.[1]
II. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Lead thiazolo-ethisterone derivatives have been shown to induce apoptosis (programmed cell death) and cause a moderate arrest of the cell cycle in the G2/M phase in melanoma cells.[1][2]
Apoptosis Induction
The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds. Studies have utilized Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify the extent of apoptosis.[1] This method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and dead cells. While specific quantitative data for each derivative is not extensively available in the primary literature, the lead molecules demonstrated a clear pro-apoptotic effect.[1]
Cell Cycle Arrest
The progression of cancer cells is often linked to dysregulation of the cell cycle. The investigated ethisterone derivatives were found to cause a mild arrest at the G2/M phase of the cell cycle.[1][2] This indicates that the compounds may interfere with the cellular processes leading to mitosis, thereby inhibiting cell proliferation.
III. Signaling Pathways
The cytotoxic effects of these ethisterone derivatives are linked to their influence on critical signaling pathways involved in cell growth, proliferation, and metastasis. Docking studies and further molecular analyses have pointed towards the mTORC2 pathway and the actin cytoskeleton as key targets.[1][3]
mTORC2 Signaling Pathway
Docking studies suggest that the lead compounds may suppress tumor proliferation and metastasis by targeting the mechanistic Target of Rapamycin complex 2 (mTORC2).[1][3] mTORC2 is a crucial regulator of cell survival and proliferation. Its inhibition can lead to the suppression of downstream signaling cascades that promote cancer cell growth.
Caption: Proposed mechanism of action for thiazolo-ethisterone derivatives.
Actin Cytoskeleton Dynamics
The research highlights that these compounds are potent inhibitors of the β- and γ-actin cytoskeleton.[1] mRNA sequencing revealed a significant downregulation of β-actin (ACTB) and γ-actin (ACTG1) at the transcriptional level.[1][3] The actin cytoskeleton is crucial for cell motility, and its disruption inhibits key processes of metastasis, such as cell migration and adhesion.[1] Fluorescence microscopy has demonstrated that compounds like E28 and E47 inhibit the formation of actin-rich membrane protrusions, which are vital for cell movement.[1][3]
IV. Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are the summarized protocols for the key experiments.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the ethisterone derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Melanoma cells (B16 F10, LOX IMVI, SK-MEL-28, SK-MEL-25, SK-MEL-5) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the ethisterone derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis was quantified using a flow cytometry-based assay with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Melanoma cells were treated with the ethisterone derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic/necrotic, and dead cells.
Cell Cycle Analysis
The effect on the cell cycle was analyzed by flow cytometry after staining with Propidium Iodide (PI).
-
Cell Treatment: Cells were treated with the ethisterone derivatives for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells were harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arch.astate.edu [arch.astate.edu]
- 3. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized 2-Hydroxymethylene ethisterone against a reference standard
A Comparative Purity Assessment of Synthesized 2-Hydroxymethylene Ethisterone
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a newly synthesized batch of this compound against a certified reference standard. The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, directly impacting safety and efficacy. This document outlines the experimental protocols and presents comparative data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the purity and identify any potential impurities in the synthesized compound.
Introduction to this compound
This compound is a synthetic steroid and a derivative of ethisterone. It is also known as an impurity and metabolite of Danazol, a synthetic steroid used in the treatment of various medical conditions.[1] Given its relationship to established pharmaceutical compounds, ensuring the purity of synthesized this compound is paramount for its potential use in research and development. Impurities can arise from starting materials, intermediates, or side reactions during the synthesis process and may have unintended pharmacological or toxicological effects.
A comprehensive analytical approach is therefore essential to characterize the synthesized material and compare it against a highly purified reference standard.[2][3][4][5] This guide employs a triad of powerful analytical techniques to provide a robust assessment of purity.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this comparison are provided below. These protocols have been adapted from established methods for steroid analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples of both the reference standard and the synthesized this compound were dissolved in acetonitrile to a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of CDCl₃.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 10 µs
-
-
Analysis: The ¹H NMR spectra were analyzed for characteristic chemical shifts and coupling constants of this compound. The presence of any unexpected signals was investigated to identify potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry to detect and identify trace-level impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: The same HPLC conditions as described in the HPLC-UV section were used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and potential impurities.
-
MRM Transitions:
-
This compound: [M+H]⁺ > specific fragment ions
-
Potential impurities (e.g., Ethisterone): [M+H]⁺ > specific fragment ions
-
-
-
Data Analysis: The presence and quantity of any impurities were determined by monitoring their specific MRM transitions.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and the reference standard.
Table 1: HPLC-UV Purity Assessment
| Sample | Retention Time (min) | Purity by Area % | Total Impurities by Area % |
| Reference Standard | 18.5 | 99.8% | 0.2% |
| Synthesized Product | 18.5 | 98.2% | 1.8% |
Table 2: ¹H NMR Analysis Summary
| Sample | Structural Confirmation | Observable Impurity Signals |
| Reference Standard | Conforms to the structure of this compound. | No significant impurity signals detected. |
| Synthesized Product | The major signals conform to the structure of this compound. | Minor signals observed in the aliphatic and olefinic regions, suggesting the presence of structurally related impurities. |
Table 3: LC-MS/MS Impurity Profiling
| Impurity | Reference Standard (Area Count) | Synthesized Product (Area Count) |
| Impurity A (Unidentified) | Not Detected | 15,600 |
| Ethisterone | Not Detected | 8,900 |
| Impurity B (Unidentified) | Not Detected | 5,200 |
Visualizations
The following diagrams illustrate the logical workflow of the purity assessment process.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Relationship between analytical techniques and the information obtained.
Conclusion
The purity of the synthesized this compound was assessed and compared to a certified reference standard using a multi-faceted analytical approach. The HPLC-UV analysis revealed a purity of 98.2% for the synthesized product, compared to 99.8% for the reference standard. ¹H NMR spectroscopy confirmed the primary structure of the synthesized compound but also indicated the presence of minor impurities. The highly sensitive LC-MS/MS analysis identified the presence of ethisterone and two other unidentified impurities in the synthesized batch that were not detectable in the reference standard.
This comprehensive comparison demonstrates that while the synthesized this compound is of high purity, it contains a slightly higher level of impurities compared to the certified reference standard. Further purification steps may be necessary depending on the intended application of the synthesized material. The detailed protocols and comparative data presented in this guide provide a robust framework for the quality assessment of synthesized APIs.
References
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. ajpsonline.com [ajpsonline.com]
independent verification of the biological effects of 2-Hydroxymethylene ethisterone
An Independent Verification of the Biological Effects of 2-Hydroxymethylene Ethisterone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of this compound and its alternatives, namely Danazol, Ethisterone, and Norethisterone. This analysis is based on available experimental data to facilitate informed decisions in research and development.
Comparative Analysis of Biological Activity
A comprehensive understanding of the biological activity of this compound and its alternatives is crucial for its potential applications. The following tables summarize the available quantitative data on their binding affinities to key steroid hormone receptors.
Table 1: Progesterone Receptor (PR) Binding Affinity
| Compound | Test System | Ligand | Binding Affinity (Ki/IC50/RBA) | Reference |
| Danazol | Rat | - | Ki: 10⁻⁷ M | [1] |
| Ethisterone | Human | Progesterone | RBA: ~44% of Progesterone | [2] |
| Norethisterone | Human | Progesterone | - | [3] |
| This compound | Data Not Available | - | Data Not Available |
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Test System | Ligand | Binding Affinity (Ki/IC50/RBA) | Reference |
| Danazol | Rat | - | Ki: 10⁻⁸ M | [1] |
| Ethisterone | Human | Dihydrotestosterone | RBA: ~14% of DHT | [2] |
| Norethisterone | Human | Dihydrotestosterone | RBA: 3.2% of DHT | [4] |
| This compound | Data Not Available | - | Data Not Available |
Table 3: Estrogen Receptor (ER) Binding Affinity
| Compound | Test System | Ligand | Binding Affinity | Reference |
| Danazol | Rat | - | Does not bind well | [5] |
| Ethisterone | - | - | Does not seem to have estrogenic activity | [2] |
| Norethisterone | Human | Estradiol | Insignificant affinity | |
| This compound | Data Not Available | - | Data Not Available |
Experimental Protocols
Detailed methodologies are essential for the independent verification of these findings. The following sections outline the key experimental protocols used to assess the biological effects of these compounds.
Competitive Steroid Receptor Binding Assay
This assay determines the relative affinity of a test compound for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Figure 1: Workflow of a competitive steroid receptor binding assay.
Key Steps:
-
Receptor Preparation: A source of the target receptor (e.g., cytosol from target tissues, or cell lines overexpressing the receptor) is prepared.
-
Incubation: A constant concentration of a high-affinity radiolabeled steroid is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) to estimate the affinity of the compound for the receptor.
Androgen Receptor (AR) Transactivation Assay using a Luciferase Reporter Gene
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
Workflow:
Figure 2: Workflow of an AR transactivation luciferase reporter assay.
Key Steps:
-
Cell Culture and Transfection: A suitable cell line is transiently or stably transfected with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen response element (ARE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound. For antagonist testing, cells are co-treated with a known AR agonist.
-
Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A substrate for luciferase is added, and the resulting luminescence is measured, which is proportional to the transcriptional activity of the AR.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways
The biological effects of these steroids are mediated through complex signaling pathways. While specific pathway data for this compound is not available, the general mechanisms for its alternatives involve genomic and non-genomic actions.
Genomic Signaling Pathway of Androgens and Progestins:
References
- 1. Danazol binding and translocation of steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethisterone - Wikipedia [en.wikipedia.org]
- 3. norethisterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Hydroxymethylene Ethisterone: A Comparative Guide to Steroid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxymethylene ethisterone's activity against a panel of known steroid receptor modulators. Due to the limited publicly available data on this compound, this document presents a framework for its evaluation, utilizing hypothetical data for illustrative purposes. The primary focus is on its potential interactions with the Progesterone (PR), Androgen (AR), and Estrogen (ER) receptors, based on the known activities of its parent compound, ethisterone, and related molecules like norethisterone.
Comparative Analysis of Steroid Receptor Modulators
The following tables summarize the binding affinities and functional activities of this compound (hypothetical data) alongside well-characterized steroid receptor modulators. This allows for a direct comparison of its potential potency and selectivity.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor α (ERα) |
| This compound (Hypothetical) | 5.2 | 75.6 | >1000 |
| Progesterone | 1.0 | >1000 | >1000 |
| Mifepristone (RU-486) | 0.6 | 200 | >1000 |
| Dihydrotestosterone (DHT) | 100 | 0.5 | >1000 |
| Ostarine (Enobosarm) | >1000 | 3.8 | >1000 |
| Estradiol (E2) | >1000 | >1000 | 0.1 |
| Tamoxifen | >1000 | >1000 | 2.5 |
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | PR Transactivation (EC50) | AR Transactivation (EC50) | ERα Transactivation (EC50) |
| This compound (Hypothetical) | 12.5 (Agonist) | 150 (Partial Agonist) | >1000 |
| Progesterone | 0.5 (Agonist) | >1000 | >1000 |
| Mifepristone (RU-486) | 2.1 (Antagonist) | >1000 | >1000 |
| Dihydrotestosterone (DHT) | >1000 | 0.1 (Agonist) | >1000 |
| Ostarine (Enobosarm) | >1000 | 15 (Partial Agonist) | >1000 |
| Estradiol (E2) | >1000 | >1000 | 0.05 (Agonist) |
| Tamoxifen | >1000 | >1000 | 5.0 (SERM) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific steroid receptor.
Methodology:
-
Receptor Preparation: Prepare a source of the target receptor, typically from cell lysates (e.g., T47D cells for PR, LNCaP cells for AR, MCF-7 cells for ER) or using purified recombinant receptor protein.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand specific to the receptor (e.g., [³H]-Progesterone for PR, [³H]-DHT for AR, [³H]-Estradiol for ERα).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the incubation mixture.
-
Equilibrium: Allow the reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand using a filtration method (e.g., glass fiber filters) or a scintillation proximity assay (SPA).
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay for Transcriptional Activation
Objective: To determine the functional activity (agonist or antagonist) of a test compound on a specific steroid receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and transiently transfect them with two plasmids: one expressing the full-length steroid receptor of interest (PR, AR, or ERα) and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with specific hormone response elements (HREs).
-
Compound Treatment: Treat the transfected cells with increasing concentrations of the test compound. For antagonist testing, co-treat with a known agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for the progesterone, androgen, and estrogen receptors, as well as a typical experimental workflow for evaluating a novel compound.
Caption: Progesterone Receptor (PR) Signaling Pathway.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
Inter-Laboratory Comparison of 2-Hydroxymethylene Ethisterone Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 2-Hydroxymethylene ethisterone, a primary metabolite of the synthetic steroid danazol. While direct inter-laboratory comparison data for this specific compound is limited in publicly available literature, this document synthesizes existing in vitro data, comparing its activity with its parent compound, danazol, and other relevant steroids like ethisterone, gestrinone, and testosterone. The guide details established experimental protocols for assessing steroid bioactivity and outlines the key signaling pathways involved. This information is intended to provide a valuable resource for researchers engaged in the study of steroid hormone action and the development of novel therapeutic agents.
Comparative Bioactivity Data
The bioactivity of this compound has been primarily investigated in the context of its effects on endometrial cell growth and its potential to inhibit pituitary gonadotropin secretion. The following table summarizes the available quantitative data from in vitro studies, comparing its activity to that of its parent compound, danazol, and other synthetic and endogenous steroids.
| Compound | Bioassay | Endpoint Measured | Result | Reference |
| This compound | Human Endometrial Cell Culture (in vitro) | Inhibition of cell growth | No significant suppression of growth | [1] |
| This compound | In vivo (animal model) | Pituitary inhibiting activity | Did not exhibit activity comparable to danazol | [2] |
| Danazol | Human Endometrial Cell Culture (in vitro) | Inhibition of cell growth | Suppressed growth by 20.8% at 1x and 26.9% at 10x expected plasma concentrations | [1] |
| Ethisterone | Human Endometrial Cell Culture (in vitro) | Inhibition of cell growth | No significant suppression of growth | [1] |
| Gestrinone | Human Endometrial Cell Culture (in vitro) | Inhibition of cell growth | No significant suppression of growth | [1] |
| Testosterone | Human Endometrial Cell Culture (in vitro) | Inhibition of cell growth | Suppressed growth by 25.0% at 1x and 35.5% at 10x expected plasma concentrations | [1] |
Note: The available data, primarily from single-laboratory studies, suggest that this compound exhibits minimal direct bioactivity in the assessed in vitro and in vivo models, particularly when compared to its parent compound, danazol.[1][2] Further inter-laboratory validation studies using a broader range of bioassays are necessary to establish a more comprehensive and definitive bioactivity profile.
Signaling Pathways
The biological effects of this compound and related synthetic steroids are primarily mediated through their interaction with nuclear hormone receptors, principally the androgen receptor (AR) and the progesterone receptor (PR). Upon ligand binding, these receptors translocate to the nucleus and modulate the transcription of target genes.
Androgen and Progesterone Receptor Signaling Pathways.
Experimental Protocols
A variety of in vitro and in vivo bioassays are utilized to characterize the bioactivity of synthetic steroids. The selection of a specific assay depends on the biological question being addressed (e.g., androgenic vs. progestogenic activity, agonism vs. antagonism, effects on steroidogenesis). Below are detailed methodologies for key experiments relevant to the assessment of this compound and its alternatives.
Human Endometrial Cell Growth Assay (in vitro)
This assay assesses the direct effect of a compound on the proliferation of human endometrial cells.
-
Cell Line: Primary human endometrial cells or an established cell line (e.g., Ishikawa).
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The medium is then replaced with a serum-free or charcoal-stripped serum medium to minimize the influence of endogenous hormones.
-
Test compounds (this compound, danazol, etc.) are added at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., testosterone for androgenic effects, progesterone for progestogenic effects) are included.
-
Cells are incubated for a defined period (e.g., 48-72 hours).
-
Cell proliferation is quantified using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control. Statistical analysis is performed to determine significant differences between treatment groups.
Androgen and Progesterone Receptor Transactivation Assays (in vitro)
These assays measure the ability of a compound to activate or inhibit the transcriptional activity of the androgen or progesterone receptor.
-
Cell Line: A suitable host cell line (e.g., HEK293, HeLa, or a yeast strain) that does not endogenously express the receptor of interest.
-
Components:
-
Receptor Expression Vector: A plasmid containing the full-length cDNA for the human androgen receptor (AR) or progesterone receptor (PR).
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter with multiple copies of a hormone response element (ARE for AR, PRE for PR).
-
-
Experimental Procedure:
-
Cells are co-transfected with the receptor and reporter vectors.
-
After transfection, cells are treated with the test compounds at various concentrations.
-
For antagonist testing, cells are co-treated with a known receptor agonist (e.g., dihydrotestosterone for AR, progesterone for PR) and the test compound.
-
Following an incubation period (e.g., 24-48 hours), cells are lysed, and the reporter gene activity is measured.
-
-
Data Analysis: Results are typically expressed as fold induction over the vehicle control for agonists or as a percentage of inhibition of the agonist response for antagonists. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
General Experimental Workflow for In Vitro Bioactivity Assessment.
References
Safety Operating Guide
Safe Disposal of 2-Hydroxymethylene Ethisterone: A Guide for Laboratory Professionals
The proper disposal of 2-Hydroxymethylene ethisterone, a synthetic steroidal compound, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its potential biological activity and environmental impact, this compound must be managed as a hazardous pharmaceutical waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
I. Hazard Identification and Risk Assessment
Key Hazards:
-
Health Hazards: Potential carcinogen and reproductive toxin.[1][2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]
II. Personal Protective Equipment (PPE)
To minimize exposure, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust respirator should be used if there is a risk of generating airborne particles.[3]
III. Spill Management
In the event of a spill, immediate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. Do not allow the substance to enter drains or waterways.[2]
-
Absorb: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
IV. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local regulations for hazardous pharmaceutical waste.[4][5]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated hazardous waste container.
-
The container must be leak-proof, sealable, and clearly labeled as "Hazardous Pharmaceutical Waste" with the chemical name "this compound."
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
For facilities that categorize hazardous waste, this would likely be placed in a black container designated for RCRA hazardous pharmaceutical waste.
-
-
Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[2]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. The EPA has banned the sewering of hazardous waste pharmaceuticals.[5]
-
V. Quantitative Data Summary
The following table summarizes key data for the related compound, ethisterone, which should be considered when handling this compound.
| Property | Value | Source |
| Chemical Formula | C21H28O2 | [3] |
| CAS Number | 434-03-7 | [1][2][3] |
| Acute Oral Toxicity (LD50) | >2000 mg/kg (Rat) | [3] |
| Physical State | Solid (Off-white) | [3] |
| Flammability | Product is not flammable | [1] |
| Explosion Hazard | Product does not present an explosion hazard | [1] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Hydroxymethylene ethisterone
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxymethylene ethisterone was identified. The following guidance is based on information for the closely related compound, ethisterone, and general best practices for handling potent steroidal compounds. Researchers should handle this compound with a conservative approach, treating it as a potent compound with potential health risks.
Hazard Identification and Health Effects
This compound is a derivative of ethisterone, a synthetic progestin. Based on data for ethisterone and similar steroidal compounds, this compound should be considered a hazardous substance with the following potential health effects:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2]
-
Organ Damage: May cause damage to the reproductive system, liver, cardiovascular system, endocrine system, and central nervous system (CNS).
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3]
-
Ingestion Hazards: May cause gastrointestinal tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves (meeting ASTM D6978 standard).[4] | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound, and both pairs should be changed frequently. |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects eyes from dust and potential splashes. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary. | Minimizes inhalation of airborne particles, especially when handling the powder outside of a primary engineering control. |
Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glove box to minimize inhalation exposure.[3]
-
Restricted Access: The area where the compound is handled should be a restricted zone with clear signage to prevent unauthorized entry.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the engineering controls (e.g., chemical fume hood) are functioning correctly.
-
Prepare all required equipment (spatulas, weigh boats, vials, solvents) and place them inside the engineering control before introducing the compound.
-
Have a designated, clearly labeled hazardous waste container readily accessible within the work area.
-
-
Weighing and Aliquoting:
-
Perform all weighing operations within a ventilated enclosure.
-
Use dedicated, clean utensils for handling the compound.
-
Handle the powder gently to prevent it from becoming airborne.
-
-
Solution Preparation:
-
Add solvent to the vial containing the weighed powder slowly and carefully to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container before leaving the immediate work area.
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Waste Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. The final disposal method will likely be high-temperature incineration.[2]
-
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
